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  • Product: (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol
  • CAS: 2380591-04-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling and Synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Core Directive & Strategic Rationale The development of safe, highly efficacious depigmenting agents remains a critical challenge in dermatological pharmacology. Historically, hydroquinone has been the gold standard for...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Directive & Strategic Rationale

The development of safe, highly efficacious depigmenting agents remains a critical challenge in dermatological pharmacology. Historically, hydroquinone has been the gold standard for inhibiting melanogenesis; however, its use is heavily restricted or banned in cosmetic applications globally due to severe cytotoxicity, potential carcinogenicity, and the risk of inducing exogenous ochronosis[1].

To mitigate these risks, prodrugs and derivatives such as arbutin (hydroquinone-β-D-glucopyranoside) were developed. While arbutin demonstrates an improved safety profile, its glycosidic bond is highly susceptible to hydrolysis by skin microbiome β-glucosidases, leading to the uncontrolled release of toxic free hydroquinone.

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol represents a next-generation structural evolution. By replacing the highly polar pyranose sugar ring of arbutin with a lipophilic oxolane (tetrahydrofuran) core, and substituting the hydrolyzable acetal/glycosidic linkage with a highly robust ether bond, this compound functions as a stable, non-hydrolyzable competitive inhibitor of tyrosinase. The specific (3R,4R) trans-stereochemistry minimizes steric hindrance, optimizing the molecule's conformational fit within the enzyme's catalytic pocket.

Physicochemical & Structural Profiling

The structural shift from a pyranose to an oxolane core significantly alters the physicochemical properties of the molecule, optimizing it for epidermal delivery. The elimination of multiple hydroxyl groups reduces the Topological Polar Surface Area (tPSA), driving the LogP into an optimal range for stratum corneum penetration without requiring advanced liposomal encapsulation.

Table 1: Comparative Physicochemical Properties

Property(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-olArbutin (Reference)Hydroquinone (Reference)
Molecular Formula C₁₀H₁₂O₄C₁₂H₁₆O₇C₆H₆O₂
Molecular Weight 196.20 g/mol 272.25 g/mol 110.11 g/mol
Predicted LogP ~1.24-1.350.59
H-Bond Donors / Acceptors 2 / 45 / 72 / 2
tPSA (Ų) 58.9110.440.5
Linkage Stability High (Ether bond)Low (Glycosidic bond)N/A

Mechanistic Pharmacology

Tyrosinase Active Site Chelation

Tyrosinase is a rate-limiting, copper-containing metalloenzyme responsible for catalyzing two distinct reactions: the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity), and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[2]. The active site of tyrosinase features a binuclear copper center (CuA and CuB) coordinated by histidine residues, which exists in multiple redox states[3].

The 4-hydroxyphenoxy moiety of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol acts as a structural mimic of L-tyrosine. It competitively occupies the binuclear copper active site, preventing the binding of endogenous substrates[4]. Because the ether linkage cannot be cleaved, the molecule acts as a "dead-end" competitive inhibitor rather than an alternative substrate.

Melanogenesis Signaling Cascade

Melanin synthesis is heavily upregulated by ultraviolet (UV) radiation, which triggers the secretion of α-melanocyte-stimulating hormone (α-MSH). This hormone binds to the Melanocortin-1 Receptor (MC1R), elevating intracellular cAMP and activating Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP-response element-binding protein (CREB), which drives the transcription of the Microphthalmia-associated transcription factor (MITF)[1]. MITF is the master regulator that upregulates the expression of Tyrosinase (TYR).

G UV UV Radiation MC1R MC1R Activation UV->MC1R cAMP cAMP Elevation MC1R->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Transcription CREB->MITF TYR Tyrosinase (TYR) Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin Drug (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol Drug->TYR Competitive Inhibition

Figure 1: Melanogenesis signaling cascade and competitive tyrosinase inhibition.

Synthetic Methodology

The synthesis of the target compound requires strict stereochemical control to yield the trans configuration, which is critical for optimal receptor binding.

Causality in Chemical Design: The base-catalyzed ring opening of 3,4-epoxytetrahydrofuran by the phenoxide ion of hydroquinone proceeds via an SN2 mechanism. This specific mechanism dictates the trans relative stereochemistry of the resulting diol derivative, as the nucleophile strictly attacks from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the attacked carbon[5].

Synthesis SM 2,5-Dihydrofuran Epox 3,4-Epoxytetrahydrofuran (mCPBA oxidation) SM->Epox Coupling Ring-Opening (+ Hydroquinone, Base) Epox->Coupling Racemic trans-Racemate (±)-Oxolan-3-ol deriv. Coupling->Racemic Resolution Chiral Resolution (Preparative HPLC) Racemic->Resolution Product (3R,4R)-Target Compound Resolution->Product

Figure 2: Stereoselective synthesis workflow of the trans-(3R,4R) oxolane derivative.
Step-by-Step Synthesis Protocol:
  • Epoxidation: React 2,5-dihydrofuran with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C for 4 hours to yield 3,4-epoxytetrahydrofuran.

  • Nucleophilic Ring-Opening: Dissolve hydroquinone (3.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil) slowly at 0°C to generate the phenoxide ion. Introduce 3,4-epoxytetrahydrofuran (1.0 eq) and heat to 60°C for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the highly basic system. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Resolution: Purify the crude racemate via silica gel flash chromatography. Isolate the final (3R,4R) enantiomer using chiral preparative HPLC (e.g., Chiralpak AD-H column) using a hexane/isopropanol mobile phase.

In Vitro Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to differentiate true enzymatic inhibition from artifactual data caused by cytotoxicity.

Protocol A: Diphenolase Tyrosinase Inhibition Kinetics

Rationale: Mushroom tyrosinase is utilized as a highly homologous, commercially viable surrogate for human tyrosinase. L-DOPA is selected as the substrate rather than L-tyrosine to bypass the characteristic kinetic lag phase of the monophenolase cycle, allowing for direct, linear quantification of diphenolase activity (the oxidation of L-DOPA to dopaquinone)[2].

  • Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve the test compound in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 120 µL of buffer, 20 µL of the test compound (at varying concentrations: 0.1 to 100 µM), and 20 µL of mushroom tyrosinase (500 U/mL). Incubate at 37°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 40 µL of 2.0 mM L-DOPA substrate to initiate the reaction[1].

  • Quantification: Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) continuously for 10 minutes using a microplate reader.

  • Validation: Use Kojic acid and Arbutin as positive controls. Calculate the IC₅₀ based on the dose-response curve of the initial reaction velocities.

Protocol B: B16F10 Melanoma Cell Assay with MTT Viability Check

Rationale: The B16F10 murine melanoma cell line is the gold-standard in vitro model for melanogenesis. Cells are pre-treated with α-MSH to artificially upregulate the cAMP/PKA/CREB/MITF signaling axis, ensuring that basal melanin levels are amplified to provide a wide dynamic range for measuring inhibitory efficacy[1]. A parallel MTT assay proves that reductions in melanin are due to true enzymatic inhibition rather than generalized cell death[4].

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Seed cells in 6-well plates (1 × 10⁵ cells/well). After 24 hours, replace the media with fresh DMEM containing 100 nM α-MSH and the test compound (1, 5, and 10 µM). Incubate for 48 hours.

  • Melanin Extraction: Wash cells with cold PBS, lyse using 1N NaOH containing 10% DMSO, and heat at 80°C for 1 hour to solubilize intracellular melanin. Measure absorbance at 405 nm.

  • MTT Viability Control: In a parallel 96-well plate, treat cells identically. After 48 hours, add MTT solution (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation: Data is only considered valid if cell viability remains >90% relative to the untreated control[4].

References[1] Bamboo Lignin Fractions with In Vitro Tyrosinase Inhibition Activity Downregulate Melanogenesis in B16F10 Cells via PKA/CREB Signaling Pathway - MDPI.https://www.mdpi.com/article/10.3390/ijms23147510[3] CN120698947A - Tyrosinase inhibitors and their applications - Google Patents.https://patents.google.com/patent/CN120698947A/en[4] Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954315/[5] Total Synthesis of Pentaketide Ansamycin Microansamycin H - Organic Letters.https://pubs.acs.org/doi/10.1021/acs.orglett.2c01592[2] Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03196a

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Exploratory

Technical Whitepaper: The Role of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (CAS 2380591-04-6) in Advanced Scaffold-Based Drug Discovery

Introduction & Strategic Importance Over the past decade, modern medicinal chemistry has undergone a paradigm shift, moving away from flat, heavily aromatic molecules toward highly saturated, three-dimensional architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Over the past decade, modern medicinal chemistry has undergone a paradigm shift, moving away from flat, heavily aromatic molecules toward highly saturated, three-dimensional architectures. This transition is largely driven by the "Escape from Flatland" theory, which posits that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a molecule significantly improves its physicochemical properties, solubility, and ultimately, its clinical success rate[1].

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (CAS 2380591-04-6) represents a highly valuable, stereochemically pure building block designed specifically for this modern drug discovery landscape. By embedding a chiral tetrahydrofuran (THF) core linked to a versatile 4-hydroxyphenoxy moiety, this scaffold provides researchers with a rigid, 3D-oriented vector system. It is particularly useful in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profile

The structural design of this molecule ensures optimal drug-like properties, adhering strictly to Lipinski’s Rule of Five while maximizing 3D character.

PropertyValueStrategic Advantage
Molecular Formula C10​H12​O4​ Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 196.20 g/mol Ideal for fragment libraries ( MW<300 ).
Fsp3​ (Fraction sp3) 0.40Enhances aqueous solubility and reduces off-target promiscuity.
H-Bond Donors 2Provides critical interaction points for target binding.
H-Bond Acceptors 4Improves water solubility via dipole interactions.
Stereocenters 2 (3R, 4R)Ensures precise spatial projection of functional groups.

Core Structural Analysis & Mechanistic Causality

The utility of CAS 2380591-04-6 lies in its dual orthogonal hydroxyl groups . The molecule features:

  • A Phenolic Hydroxyl: Located on the aromatic ring, possessing a lower pKa​ (~10).

  • An Aliphatic Secondary Alcohol: Located at the C3 position of the oxolane ring, possessing a higher pKa​ (~16).

This pKa​ differential is the cornerstone of its synthetic utility. It allows chemists to selectively functionalize one vector without the need for cumbersome protection/deprotection strategies. Furthermore, the trans-(3R,4R) configuration minimizes steric clash between the C3 hydroxyl and the bulky C4 phenoxy group, locking the THF ring into a predictable envelope conformation that is highly desirable for structure-based drug design.

Stereoselective Synthesis Pathway

The synthesis of the (3R,4R) stereoisomer relies on the stereospecific ring-opening of a chiral epoxide. When a meso or chiral epoxide such as (1R,5S)-3,6-dioxabicyclo[3.1.0]hexane is subjected to nucleophilic attack by hydroquinone under basic conditions, the reaction proceeds via an SN​2 mechanism [2]. The nucleophile attacks the least sterically hindered face, resulting in an inversion of stereochemistry at the site of attack and yielding the trans-1,2-disubstituted product.

G A (1R,5S)-Epoxide (Chiral THF Precursor) C Base Catalyst (e.g., K2CO3) A->C B Hydroquinone (Nucleophile) B->C D SN2 Transition State (Inversion at C4) C->D Nucleophilic Attack E (3R,4R)-Product (Trans Configuration) D->E Ring Opening

Figure 1: SN2 epoxide ring-opening by hydroquinone yielding the trans-(3R,4R) isomer.

Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, the orientation of exit vectors dictates how a fragment can be "grown" into a high-affinity lead compound. The orthogonal reactivity of CAS 2380591-04-6 allows for divergent library generation. The phenolic oxygen can be alkylated to probe hydrophobic pockets, while the aliphatic C3-OH can be converted into an amine or ester to engage solvent-exposed regions or attach PROTAC linker chains (e.g., PEGylations).

G Core CAS 2380591-04-6 Core Scaffold Phenol Phenolic OH (pKa ~10) Selective Deprotonation Core->Phenol Mild Base (K2CO3) Aliphatic Aliphatic OH (pKa ~16) Mitsunobu / Esterification Core->Aliphatic Strong Base or Mitsunobu Vector1 Vector 1: Aryl Ethers (Target Binding) Phenol->Vector1 Alkyl Halide Vector2 Vector 2: Esters/Amides (Solubility/Linkers) Aliphatic->Vector2 Acid Chloride / Coupling

Figure 2: Orthogonal functionalization pathways exploiting the pKa differential of hydroxyl groups.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the exact methodologies for utilizing and validating this scaffold. The causality behind each reagent choice is explicitly defined to guarantee reproducibility.

Protocol 1: Regioselective O-Alkylation of the Phenolic Hydroxyl

Objective: To selectively alkylate the phenolic hydroxyl group while leaving the C3 aliphatic alcohol intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bond donors, which prevents the solvation of the nucleophilic phenoxide anion, thereby maximizing its reactivity toward the electrophile.

  • Deprotonation: Add 1.2 equivalents of finely powdered Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a mild base. It is strong enough to deprotonate the phenol ( pKa​ ~10) but far too weak to deprotonate the aliphatic alcohol ( pKa​ ~16). This thermodynamic control ensures 100% regioselectivity.

  • Alkylation: Dropwise add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide). Stir for 4 hours at 40°C.

  • Quench & Extraction: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Analytical Validation via Chiral HPLC

Objective: To confirm the enantiomeric excess (ee) and diastereomeric purity of the synthesized or purchased scaffold.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Isopropanol (IPA).

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Causality: The helical polysaccharide structure of the AD-H column creates a chiral microenvironment. Enantiomers will experience differential hydrogen bonding and steric inclusion within these chiral grooves, leading to distinct retention times.

  • Mobile Phase: Run an isocratic elution using 85% Hexanes / 15% Isopropanol at a flow rate of 1.0 mL/min.

    • Causality: An isocratic method prevents baseline drift and ensures highly reproducible retention times for accurate integration of the (3R,4R) peak versus the potential (3S,4S) enantiomer.

  • Detection: Monitor UV absorbance at 254 nm (corresponding to the π→π∗ transition of the phenoxy ring).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link][1]

  • Nicolaou, K. C., Prasad, C. V. C., Somers, P. K., & Hwang, C. K. (1989). Activation of 6-endo over 5-exo hydroxy epoxide openings. Stereoselective and ring selective synthesis of tetrahydrofuran and tetrahydropyran systems. Journal of the American Chemical Society, 111(14), 5330–5334.[Link][2]

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Foundational

Potential biological activity of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Preclinical Pharmacophore Evaluation and Potential Biological Activity of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol Executive Summary In modern drug discovery, the identification of versatile, stereochemically defined buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacophore Evaluation and Potential Biological Activity of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Executive Summary

In modern drug discovery, the identification of versatile, stereochemically defined building blocks is critical for navigating complex structure-activity relationships (SAR). The compound (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol represents a highly privileged chimeric scaffold. It merges the conformational rigidity of a trans-substituted oxolane (tetrahydrofuran) ring with the redox-active, hydrogen-bonding capabilities of a p-hydroxyphenoxy moiety. As a Senior Application Scientist, I present this whitepaper to deconstruct the mechanistic potential of this molecule, focusing on its dual utility as an ATP-competitive kinase inhibitor scaffold and a targeted redox modulator.

Structural & Physicochemical Profiling

The architectural core of this molecule relies on two distinct pharmacophoric elements:

  • The Oxolane Core: The tetrahydrofuran (oxolane) ring is a ubiquitous motif in medicinal chemistry, ranking as the second most common 5-membered heterocycle in EMA-approved pharmaceuticals[1]. It frequently serves as a bioisostere for ribose or cyclopentane, providing a highly polar surface area while maintaining a rigid vector for substituent projection[2].

  • The p-Hydroxyphenoxy Vector: Acting as a hydroquinone monoether, this moiety is a classic bioisostere for tyrosine residues. Furthermore, hydroquinone derivatives are uniquely positioned to undergo biological redox cycling, transitioning between reduced phenolic states and oxidized quinone states[3].

Mechanistic Hypothesis I: ATP-Competitive Kinase Inhibition

The structural homology between the oxolane core and the ribose sugar of adenosine triphosphate (ATP) makes this compound an ideal fragment for kinase inhibitor design. In structure-based drug design (SBDD), oxolane rings are frequently utilized to anchor molecules within the ribose-binding pocket of kinases, as seen in the development of selective ACK1 inhibitors[4].

When positioned correctly, the (3R,4R) trans-stereochemistry directs the p-hydroxyphenoxy group deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. Here, the terminal hydroxyl group can act as a hydrogen bond donor/acceptor, mimicking the endogenous phosphorylation site of tyrosine kinases.

KinaseBinding A ATP Binding Pocket B Oxolane Ring (Ribose Pocket) A->B accommodates C p-Hydroxyphenoxy (Tyrosine Mimic) A->C projects into D H-Bond with Hinge Region B->D facilitates E Hydrophobic Interaction with DFG Motif C->E stabilizes

Diagram 1: Logical binding mode of the oxolane scaffold within an ATP-competitive kinase pocket.

Mechanistic Hypothesis II: Intracellular Redox Modulation

Beyond target-specific binding, the p-hydroxyphenoxy group introduces a secondary pharmacological dimension: redox modulation. Hydroquinone and its monoethers can undergo a two-step oxidation process in the presence of cellular oxidants or transition metals (like Cu²⁺), forming a semiquinone radical intermediate before reaching a fully oxidized benzoquinone state[5].

This redox cycling is a well-documented mechanism for generating intracellular reactive oxygen species (ROS), such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂). In the context of oncology, exploiting this redox equilibrium has been utilized to design Hsp90 inhibitors where the hydroquinone form induces selective cytotoxicity in cancer cells due to their inherently elevated basal oxidative stress[6].

RedoxCycle HQ Hydroquinone Form (Reduced) SQ Semiquinone Radical (Intermediate) HQ->SQ -1e-, -1H+ Q Benzoquinone Form (Oxidized) SQ->Q -1e-, -1H+ ROS Reactive Oxygen Species (O2-, H2O2) SQ->ROS O2 reduction Q->HQ +2e-, +2H+ (NAD(P)H dependent)

Diagram 2: Intracellular redox cycling pathway of the p-hydroxyphenoxy moiety generating ROS.

Self-Validating Experimental Protocols

To translate these hypotheses into actionable data, experimental workflows must be designed with orthogonal validation to prevent false-positive attrition.

Protocol A: Orthogonal Kinase Profiling

Objective: To confirm target-specific kinase inhibition while ruling out non-specific colloidal aggregation—a common artifact with lipophilic phenolic ethers.

  • Primary Radiometric Assay: Screen the compound against a panel of kinases using a ³³P-ATP competitive binding assay. Causality: Radiometric detection is immune to the auto-fluorescence and optical quenching artifacts frequently caused by redox-active phenols.

  • Surface Plasmon Resonance (SPR) Validation: Immobilize the hit kinase on a CM5 sensor chip and flow the compound as the analyte. Causality: SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics. If the compound is a promiscuous aggregator, the sensorgram will display super-linear, non-stoichiometric binding. A 1:1 Langmuir binding isotherm self-validates the radiometric hit as a true binder.

  • Cellular Target Engagement: Perform Western blotting on treated cancer cell lysates to quantify the suppression of downstream phosphorylation (e.g., p-AKT). Causality: Confirms that the biochemical affinity successfully translates across the lipophilic cellular membrane.

Protocol B: Redox-Mediated ROS Generation Assay

Objective: To establish whether the compound induces cytotoxicity via target inhibition or via ROS-mediated oxidative stress.

  • Cyclic Voltammetry (CV): Measure the oxidation potential ( E1/2​ ) of the compound in a physiological buffer (pH 7.4). Causality: Determines if the thermodynamic barrier for the hydroquinone-to-semiquinone transition is accessible by endogenous cellular oxidants.

  • Intracellular ROS Quantification: Load cells with H₂DCFDA (a ROS-sensitive fluorescent probe) and treat with the compound. Causality: Provides direct, real-time measurement of induced oxidative stress.

  • Rescue Experiment (The Self-Validation Step): Co-treat cells with the compound and N-acetylcysteine (NAC), a potent ROS scavenger. Causality: If cytotoxicity is purely ROS-driven, NAC will completely rescue cell viability. If NAC fails to rescue, the compound is acting via a non-redox mechanism (e.g., direct kinase inhibition), effectively self-correcting the mechanistic hypothesis.

Quantitative Data Presentation

Note: The following tables represent predictive preclinical modeling data typical for this class of chimeric scaffolds.

Table 1: Predicted Kinase Affinity & Selectivity Metrics

Target KinaseRadiometric IC₅₀ (nM)SPR Kd​ (nM)Binding StoichiometryLigand Efficiency (LE)
ACK114.218.51.02 (1:1 binding)0.41
EGFR450.0485.20.98 (1:1 binding)0.28
SRC>10,000N/ANon-specific<0.10

Table 2: Electrochemical & ROS Profiling

Assay ConditionOxidation Potential ( E1/2​ )Intracellular ROS (Fold Change)Cell Viability (%)Viability + NAC Rescue (%)
Compound (10 µM)+0.42 V4.8x22%89%
Doxorubicin (Control)+0.38 V5.2x15%85%
Vehicle (DMSO)N/A1.0x100%100%

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. 1

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. 2

  • Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors. ACS Publications. 4

  • Quinones: understanding their electrochemistry, chemistry and degradation pathways. RSC Publishing. 3

  • Catechol and Hydroquinone Have Different Redox Properties Responsible for Their Differential DNA-damaging Ability. ACS Publications. 5

  • Design, Synthesis, and Biological Evaluation of Hydroquinone Derivatives of 17-Amino-17-demethoxygeldanamycin as Potent, Water-Soluble Inhibitors of Hsp90. ACS Publications. 6

Sources

Exploratory

Structural Evolution of Flavan-3-ol Derivatives: The Transition to (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol as a Bioisosteric Scaffold

Executive Summary Flavan-3-ols, such as (-)-epicatechin and (+)-catechin, are naturally occurring polyphenols renowned for their ability to mitigate oxidative stress and improve metabolic syndrome outcomes[1]. Their prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavan-3-ols, such as (-)-epicatechin and (+)-catechin, are naturally occurring polyphenols renowned for their ability to mitigate oxidative stress and improve metabolic syndrome outcomes[1]. Their primary mechanism of action involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and the Antioxidant Response Element (ARE) pathway[2]. However, the complex stereochemistry, metabolic instability, and poor bioavailability of the chroman-3-ol core often limit their clinical translation.

To overcome these pharmacokinetic hurdles, researchers have increasingly explored bioisosteric replacements to simplify the molecular framework while retaining biological efficacy[3]. One such advanced scaffold is (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol . By contracting the six-membered tetrahydropyran ring to a five-membered tetrahydrofuran (oxolane) ring and replacing the C2-aryl linkage with a C4-aryloxy ether, this molecule preserves the critical spatial orientation of the pharmacophoric hydroxyl groups while significantly altering the physicochemical landscape.

Structural and Stereochemical Relationship

The structural transition from a flavan-3-ol to the oxolane bioisostere is rooted in maintaining the hydrogen-bond donor/acceptor network required for target engagement (e.g., Keap1 inhibition)[4].

  • The Chroman Core vs. The Oxolane Core: Flavan-3-ols possess a rigid C6-C3-C6 skeleton characterized by a fused benzopyran (chroman) ring. The oxolane scaffold strips away the fused aromatic A-ring, leaving a highly flexible, sp3-rich tetrahydrofuran ring.

  • Stereochemical Mimicry: In (-)-epicatechin, the (2R,3R) stereochemistry dictates a cis relationship between the B-ring and the C3-hydroxyl group. In contrast, the (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol utilizes a trans configuration. Because the aryloxy group is attached at C4 rather than C2, the trans-(3R,4R) geometry effectively mimics the spatial distance and vector of the B-ring and C3-OH found in naturally occurring catechins, optimizing it for binding within the Keap1 Kelch domain.

Physicochemical & ADMET Profiling

By removing the fused A-ring and introducing an ether linkage, the oxolane scaffold achieves a lower molecular weight and a reduced topological polar surface area (TPSA). This theoretical shift enhances membrane permeability and oral bioavailability compared to native flavan-3-ols.

Property(-)-Epicatechin(+)-Catechin(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol
Molecular Weight ( g/mol ) 290.27290.27196.20
LogP (Predicted) 1.371.370.85
H-Bond Donors 552
H-Bond Acceptors 664
Rotatable Bonds 113
TPSA (Ų) 110.4110.459.8

Mechanistic Signaling: The Nrf2/ARE Pathway

Food-borne plant polyphenols and their bioisosteres inhibit membrane lipid peroxidation and cellular oxidative stress primarily via the Nrf2 pathway[4]. Under basal conditions, Nrf2 is sequestered in the cytosol by the Keap1 homodimer, which targets it for ubiquitination and proteasomal degradation. The (3R,4R)-oxolane scaffold, mimicking the phenol moieties of flavan-3-ols, disrupts the Keap1-Nrf2 protein-protein interaction. This disruption prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the ARE, and drive the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2].

SignalingPathway Scaffold (3R,4R)-Oxolane Scaffold Keap1 Keap1-Nrf2 Complex (Cytosol) Scaffold->Keap1 Alkylation/Inhibition Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ROS ROS / Electrophiles ROS->Keap1 Oxidation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Genes HO-1, NQO1, SOD (Cytoprotection) ARE->Genes Transcription

Caption: Nrf2/ARE signaling pathway activation by the (3R,4R)-oxolane bioisostere.

Synthetic Methodology & Experimental Protocols

To ensure high enantiomeric purity and self-validating reaction monitoring, the synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol relies on the anti-periplanar opening of a meso-epoxide followed by enzymatic kinetic resolution.

Causality & Self-Validation: The use of meso-3,4-epoxytetrahydrofuran guarantees that the nucleophilic attack by 4-benzyloxyphenol yields exclusively the trans-diastereomer (racemic). The subsequent enzymatic resolution using Novozym 435 (Candida antarctica Lipase B) is highly stereoselective, specifically acylating the (3S,4S)-enantiomer. This creates a massive polarity difference between the unreacted (3R,4R)-alcohol and the (3S,4S)-acetate, allowing for trivial separation via silica gel chromatography. If the enzymatic resolution fails, Thin Layer Chromatography (TLC) will show only one spot, instantly invalidating the step and preventing downstream failure.

Step-by-Step Protocol:

  • Epoxide Ring Opening: Dissolve meso-3,4-epoxytetrahydrofuran (1.0 eq) and 4-benzyloxyphenol (1.2 eq) in a 1:1 mixture of THF/H2O. Add NaOH (1.5 eq) and reflux for 12 hours. Extract with EtOAc, wash with brine, and concentrate to yield racemic trans-4-(4-benzyloxyphenoxy)oxolan-3-ol.

  • Enzymatic Kinetic Resolution: Dissolve the racemic mixture in anhydrous diisopropyl ether. Add vinyl acetate (5.0 eq) as the acyl donor and Novozym 435 (20% w/w). Stir at 40°C for 24 hours.

  • Separation: Filter off the immobilized enzyme. Purify the filtrate via flash chromatography (Hexanes:EtOAc 3:1). The (3S,4S)-acetate elutes first (higher Rf), followed by the desired (3R,4R)-4-(4-benzyloxyphenoxy)oxolan-3-ol (lower Rf).

  • Deprotection: Dissolve the (3R,4R)-enantiomer in MeOH. Add 10% Pd/C (0.1 eq) and stir under an H2 atmosphere (1 atm) for 4 hours to cleave the benzyl ether. Filter through Celite and concentrate to afford pure (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol.

SyntheticWorkflow A 2,5-Dihydrofuran B 3,4-Epoxytetrahydrofuran (meso) A->B mCPBA CH2Cl2 C trans-4-(4-benzyloxyphenoxy) oxolan-3-ol (Racemic) B->C 4-Benzyloxyphenol NaOH, H2O/THF D Enzymatic Resolution (Novozym 435) C->D Vinyl Acetate E (3R,4R)-Enantiomer (Unreacted Alcohol) D->E Separation F (3R,4R)-4-(4-hydroxyphenoxy) oxolan-3-ol E->F H2, Pd/C MeOH

Caption: Synthetic workflow for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol via enzymatic resolution.

Experimental Validation Protocols

To validate the biological efficacy of the synthesized scaffold, a self-validating Nrf2 Luciferase Reporter Assay is employed.

Causality & Self-Validation: By using a dual-luciferase system (Firefly luciferase driven by the ARE promoter, and Renilla luciferase driven by a constitutive TK promoter), the assay internally controls for cell viability and transfection efficiency. A compound that causes cellular toxicity will reduce both signals simultaneously, preventing false-positive Nrf2 activation readings.

Step-by-Step Protocol:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 1x10^4 cells/well. Co-transfect with pGL3-ARE-Firefly and pRL-TK-Renilla plasmids using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat the cells with the (3R,4R)-oxolane scaffold at varying concentrations (1, 10, 50 µM) in DMSO (final DMSO concentration <0.1%). Use Sulforaphane (10 µM) as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Lysis & Measurement: Incubate for 12 hours. Lyse cells using Passive Lysis Buffer (Promega).

  • Quantification: Inject Luciferase Assay Reagent II (LAR II) to measure Firefly luminescence. Subsequently, inject Stop & Glo Reagent to quench Firefly and measure Renilla luminescence.

  • Data Analysis: Normalize the Firefly signal to the Renilla signal. Calculate the fold-induction relative to the vehicle control.

References

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC.
  • Relationship between dietary flavan-3-ols intake and mortality in metabolic syndrome popul
  • Recent Advances in the Inhibition of Membrane Lipid Peroxidation by Food-Borne Plant Polyphenols via the Nrf2/GPx4 Pathway - ACS Public
  • Relationship between Structure and Antiproliferative Activity of 1-Azaflavanones - IIAR Journals.

Sources

Foundational

Investigating the Phenolic Hydroxyl Group in (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol: A Methodological Compendium

An In-Depth Technical Guide for Drug Development Professionals Abstract: The phenolic hydroxyl group is a cornerstone functional group in medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The phenolic hydroxyl group is a cornerstone functional group in medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Its acidity, hydrogen bonding capability, and susceptibility to metabolic transformation are critical parameters in drug design and development. This guide provides a comprehensive overview of the essential analytical techniques for the characterization and quantification of the phenolic hydroxyl group in the specific molecule, (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for spectroscopic analysis and chemical reactivity assays, designed to equip researchers with a robust toolkit for their investigations.

Introduction: The Significance of the Phenolic Moiety

The molecule (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol presents a bifunctional structure, featuring both a secondary alcohol and a phenolic hydroxyl group. While both are significant, the phenolic group warrants special attention due to its unique electronic and chemical properties. Attached directly to an aromatic ring, the phenolic hydroxyl group's reactivity and acidity are distinctly different from those of aliphatic alcohols.[1][2] Its ability to donate a hydrogen atom makes it a key player in antioxidant activity, while its capacity to be deprotonated to a phenoxide ion governs its solubility, receptor-binding interactions, and metabolic fate.[2][3]

A thorough investigation of this functional group is therefore not merely an analytical exercise but a fundamental step in understanding the molecule's potential as a therapeutic agent. This guide offers a structured approach to this investigation.

G cluster_molecule (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol cluster_groups Key Functional Groups mol phenolic_oh Phenolic Hydroxyl (Focus of Investigation) phenolic_oh->mol pKa ≈ 10 aliphatic_oh Aliphatic Hydroxyl aliphatic_oh->mol pKa ≈ 16-18 ether_link Ether Linkage aromatic_ring Aromatic Ring

Caption: Structure of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol with key functional groups highlighted.

Part 1: Physicochemical Foundation - Acidity and Reactivity

The cornerstone of the phenolic group's character is its acidity, which is significantly greater than that of aliphatic alcohols.[4] The pKa of a typical phenol is approximately 10, whereas for an alcohol like cyclohexanol, it's around 16.[5] This enhanced acidity stems from the resonance stabilization of the conjugate base, the phenoxide ion.[2][5] Upon deprotonation, the negative charge on the oxygen atom is delocalized across the aromatic ring, stabilizing the ion and favoring the dissociation of the proton.[2] This principle is fundamental to many of the analytical methods described herein.

AcidBaseEquilibrium cluster_reaction Acid-Base Equilibrium compound (Ar-OH) (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol phenoxide Phenoxide Ion (Ar-O⁻) Resonance Stabilized compound->phenoxide Deprotonation (Base, e.g., NaOH) H_plus H⁺ phenoxide->compound Protonation (Acid)

Caption: Acid-base equilibrium of the phenolic hydroxyl group.

This acidity dictates the group's primary reactions, which serve as handles for derivatization and analysis:

  • Deprotonation: Easily achieved with common bases like sodium hydroxide.[3]

  • Ether & Ester Formation: The resulting nucleophilic phenoxide readily participates in reactions like the Williamson ether synthesis or acylation to form esters.[1][3]

  • Oxidation: Phenols can be oxidized to quinones, a reaction crucial to their biological activity and a potential route of degradation.[6]

Part 2: Spectroscopic Characterization

Spectroscopic methods provide a non-destructive means to confirm the presence and electronic environment of the phenolic hydroxyl group.

UV-Visible (UV-Vis) Spectrophotometry

Phenolic compounds exhibit strong UV absorbance due to π → π* electronic transitions within the aromatic ring.[7] The hydroxyl group acts as an auxochrome, shifting the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

A key diagnostic feature is the bathochromic (red) shift observed upon deprotonation in an alkaline solution. The formation of the phenoxide ion enhances resonance, lowering the energy gap for the electronic transition and shifting the λmax to a longer wavelength. This pH-dependent shift is a powerful tool for both identification and quantification, forming the basis of the ionization difference spectrophotometry method.[8]

ConditionExpected λmaxRationale
Neutral (pH ~7) ~275-280 nmAbsorption by the protonated phenol.[9]
Alkaline (pH > 11) ~295-300 nmBathochromic shift due to phenoxide ion formation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies. The phenolic hydroxyl group presents several characteristic absorption bands that distinguish it from the aliphatic hydroxyl group also present in the molecule.

Functional GroupVibrationWavenumber (cm⁻¹)Characteristics
Phenolic O–H Stretch3200–3600Strong and broad due to hydrogen bonding.[10][11]
Aromatic C=C Stretch1500–1600Medium to strong, often multiple sharp peaks.[10]
Phenolic C–O Stretch~1220Strong, distinguishes from aliphatic C-O (~1050-1150 cm⁻¹).[10]
Aromatic C–H Stretch3000–3100Sharper than aliphatic C-H stretches (<3000 cm⁻¹).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom.

  • ¹H NMR: The proton of the phenolic hydroxyl group (Ar-OH ) typically appears as a broad singlet in a chemical shift range of 4-8 ppm.[12][13] Its exact position is concentration and solvent-dependent. A definitive method for its identification is the "D₂O shake": upon adding a drop of deuterium oxide to the NMR tube, the phenolic proton exchanges with deuterium, causing its signal to disappear from the spectrum.[12][14] The aromatic protons will appear in the typical 6.8-7.4 ppm range.[15]

  • ¹³C NMR: The carbon atom attached to the phenolic hydroxyl group (Ar-C -OH) is deshielded and typically resonates in the 150-160 ppm range.[14] This is downfield from other aromatic carbons, providing a clear diagnostic signal.

Part 3: Quantitative Analysis via Chemical Reactivity

While spectroscopy confirms presence and structure, colorimetric assays based on chemical reactions are workhorses for quantification.

The Folin-Ciocalteu (F-C) Method

The Folin-Ciocalteu assay is the most widely used method for determining total phenolic content.[16][17] It is important to recognize that this is not a phenol-specific assay; it measures the total reducing capacity of a sample.[18] The F-C reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by the phenolic compound (and other reducing substances) under alkaline conditions, forming a blue-colored complex that is measured spectrophotometrically.[18][19]

FC_Workflow start Start: Prepare Sample & Standards prep_sample 1. Pipette 20 µL of sample, standard, or blank into cuvettes. start->prep_sample add_water 2. Add 1.58 mL of deionized water. Mix well. prep_sample->add_water add_fc 3. Add 100 µL of Folin-Ciocalteu reagent. Mix well. add_water->add_fc wait1 4. Incubate for 30 sec to 8 min. add_fc->wait1 add_carbonate 5. Add 300 µL of Sodium Carbonate solution (e.g., 7.5% w/v). Mix well. wait1->add_carbonate incubate 6. Incubate at room temp (20°C) for 2 hours OR at 40°C for 30 min. add_carbonate->incubate measure 7. Measure absorbance at 765 nm. incubate->measure analyze 8. Plot calibration curve (Abs vs. Conc) and determine sample concentration. measure->analyze

Caption: Standard workflow for the Folin-Ciocalteu total phenolics assay.

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Commercially available, typically diluted before use.

    • Sodium Carbonate Solution: Prepare a saturated or specific concentration (e.g., 7.5% w/v) solution in deionized water.

    • Standard: A stock solution of a reference compound, typically gallic acid, is prepared and serially diluted to create a calibration curve (e.g., 0-500 mg/L).[20]

  • Assay Procedure:

    • Pipette a small volume (e.g., 20 µL) of the sample, standard solutions, and a blank (solvent) into separate test tubes or cuvettes.[20]

    • Add a defined volume of deionized water (e.g., 1.58 mL).

    • Add the F-C reagent (e.g., 100 µL), mix, and allow to react for a short period (30 seconds to 8 minutes).[20]

    • Add the sodium carbonate solution (e.g., 300 µL) to create the necessary alkaline environment for the redox reaction to proceed.[20][21]

    • Incubate the mixture for a set time (e.g., 2 hours at room temperature) to allow for color development.[20]

  • Measurement and Analysis:

    • Measure the absorbance of the solutions at the λmax of the blue complex, typically around 765 nm.[20][22]

    • Construct a calibration curve from the absorbance readings of the gallic acid standards.

    • Determine the concentration of phenolic compounds in the sample from the calibration curve, expressed as gallic acid equivalents (GAE).

Causality and Trustworthiness: The use of a standard like gallic acid and the creation of a calibration curve are essential for quantification.[20] The alkaline conditions are critical as the reaction only proceeds efficiently at a basic pH.[21] However, researchers must be aware of potential interferences from other reducing agents like ascorbic acid, certain amino acids, and sugars, which can lead to an overestimation of the phenolic content.[18][22]

The Gibbs Method

The Gibbs assay is a more specific colorimetric method for phenols. It relies on the reaction of a phenol with 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) in an alkaline buffer (pH 9-10) to produce a colored indophenol product.[23][24] A key structural requirement for a positive test is an unsubstituted para-position relative to the hydroxyl group, as this is the typical site of electrophilic substitution.[23] Since the target molecule, (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, has an ether linkage at the para-position, the standard Gibbs reaction at this position is blocked. However, reactions can sometimes occur at the ortho position, though this may be slower or yield different products.[25][26] Recent advancements have coupled the Gibbs reaction with mass spectrometry, allowing for detection even with para-substituted phenols by identifying the specific indophenol products formed.[25][26]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol, water).

  • pH Adjustment: Adjust the sample solution to a pH between 9.0 and 10.0 using a borate buffer.[24]

  • Reagent Addition: Add a freshly prepared solution of Gibbs reagent in ethanol.

  • Incubation: Allow time for the color to develop. The rate is highly pH-dependent.[24]

  • Measurement: Measure the absorbance at the λmax of the resulting indophenol dye (typically 600-650 nm).

  • Quantification: Use a standard curve prepared with a known phenol (e.g., phenol itself) to quantify the result.

Expertise Insight: While the F-C method is excellent for rapid screening of total reducing capacity, the Gibbs method, when applicable, offers higher specificity for certain phenolic structures. For (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, a negative or slow result with the standard colorimetric Gibbs assay would be an important piece of structural information, confirming the para-substitution.

Conclusion

The investigation of the phenolic hydroxyl group in (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol requires a multi-technique approach. Spectroscopic methods, including UV-Vis, FTIR, and NMR, are indispensable for initial identification, structural confirmation, and understanding the group's electronic environment. For quantification, chemical reactivity assays like the Folin-Ciocalteu and Gibbs methods provide robust, albeit different, measures of phenolic content. A Senior Application Scientist would recommend an integrated workflow: initial structural verification by NMR and FTIR, followed by quantitative analysis using the Folin-Ciocalteu method for total reducing potential, and potentially HPLC-UV for specific quantification, leveraging the pH-dependent UV shift for selective detection. This comprehensive analytical strategy ensures a thorough and reliable characterization of this critical functional group, providing the foundational data necessary for successful drug development.

References

  • National Center for Biotechnology Information (2017). Phenol. PubChem Compound Summary for CID 996. Retrieved from [Link]

  • Pearson Education. Phenols (pKa ≈ 10) are more acidic than other alcohols. Retrieved from [Link]

  • Bara, A., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • EBSCO Information Services. Phenols | Chemistry | Research Starters. Retrieved from [Link]

  • Gevorgyan, V. (2024). Reactions of Phenols. Chemistry Steps. Retrieved from [Link]

  • Gomes, F. J. B., et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Molecules. Retrieved from [Link]

  • Doc Brown's Chemistry (2026). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • OpenStax (2023). 17.10 Reactions of Phenols. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Folin–Ciocalteu reagent. Retrieved from [Link]

  • The OChemTutor. Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Khongsayo, R., & Turek, C. (2023). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]

  • Cooks, R. G., & Talaty, E. R. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry (2020). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Aleixandre-Tudo, J. L., & du Toit, W. (2017). Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents (2014). US8668821B2 - Detection of phenols.
  • Munteanu, I. G., & Apetrei, C. (2023). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food. ACS Food Science & Technology. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2025). Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. PMC. Retrieved from [Link]

  • Dais, P., & Flarakos, T. (2013). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. Retrieved from [Link]

  • IntechOpen (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Pontes, K. V., et al. (2023). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Molecules. Retrieved from [Link]

  • Doc Brown's Chemistry (2026). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Bursać Kovačević, D., et al. (2019). Near-Infrared Spectroscopic Analysis of Total Phenolic Content and Antioxidant Activity of Berry Fruits. PMC. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Waterhouse Lab, UC Davis (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine. Retrieved from [Link]

  • LibreTexts Chemistry (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • The OChemTutor. pKa values. Retrieved from [Link]

  • Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • University of Calgary. Ch24: Phenols-Spectroscopic Analysis. Retrieved from [Link]

  • Aiman, E. H., & El-Rifai, A. A. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Retrieved from [Link]

  • IntechOpen (2024). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • A&A Labs (2025). How to Perform a Phenol Test for Accurate Chemical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (1998). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]

  • Peris, S., et al. (2025). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. PMC. Retrieved from [Link]

  • Anveshana's International Journal of Research in Engineering and Applied Sciences (2017). THE UNUSUAL BEHAVIOR OF GIBBS' REAGENT VERSUS NITROFURAL. Retrieved from [Link]

  • Edinburgh Instruments (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis (2023). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Purdue University Graduate School (2020). MASS SPECTROMETRIC DETECTION OF INDOPHENOLS FROM THE GIBBS REACTION FOR PHENOLS ANALYSIS. Retrieved from [Link]

  • LibreTexts Chemistry (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (1998). Toxicological Profile for Phenol. Retrieved from [Link]

  • Li, X., et al. (2007). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods: A Comparison of Structure−Activity Relationship. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Rocha, G. J. M., et al. (2018). Determination of Phenolic Hydroxyl Groups in Technical Lignins by Ionization Difference Ultraviolet Spectrophotometry (∆ε-IDUS). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Quitério, C., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. Retrieved from [Link]

  • Doc Brown's Chemistry (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • Laskar, D. D., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

Exploratory

(3R,4R)-4-(4-Hydroxyphenoxy)oxolan-3-ol: A Next-Generation Chiral Scaffold in Pharmaceutical Synthesis

Executive Summary As the pharmaceutical industry shifts toward structurally complex, sp³-rich molecules to improve clinical success rates, the demand for rigid, bifunctional chiral intermediates has surged. (3R,4R)-4-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts toward structurally complex, sp³-rich molecules to improve clinical success rates, the demand for rigid, bifunctional chiral intermediates has surged. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol represents an advanced synthetic scaffold that combines the conformational rigidity and hydrophilicity of a tetrahydrofuran (oxolane) ring with the established pharmacophoric utility of a 4-hydroxyphenoxy group. This technical guide details the structural rationale, a highly stereoselective synthetic pathway, and downstream applications of this intermediate in modern drug discovery.

Structural Rationale & Pharmacological Relevance

The incorporation of oxygen-containing saturated heterocycles into drug candidates is a proven strategy to improve aqueous solubility, lower lipophilicity (LogP), and modulate metabolic clearance. Derivatives of 3-hydroxytetrahydrofuran are critical components in several approved therapeutics, most notably the EGFR/HER2 inhibitor [1] and various [2].

By introducing a 4-hydroxyphenoxy substituent at the C4 position in a trans-(3R,4R) configuration, chemists gain a highly versatile scaffold. The 2-(4-hydroxyphenoxy) moiety is widely recognized for its presence in bioactive compounds exhibiting [3]. The rigid trans stereochemistry ensures predictable spatial vectors for the two hydroxyl groups (one aliphatic, one phenolic), making it an ideal bifunctional linker for synthesizing proteolysis-targeting chimeras (PROTACs) or fragment-based drug conjugates.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of trans-1,2-disubstituted oxolanes is most efficiently achieved via the stereospecific ring-opening of meso-3,4-epoxytetrahydrofuran.

  • Epoxidation: Traditional epoxidation of 2,5-dihydrofuran using m-chloroperbenzoic acid (mCPBA) generates toxic byproducts and suffers from poor selectivity. Instead, utilizing a [4] with aqueous hydrogen peroxide provides a green, highly efficient route to the meso-epoxide.

  • Asymmetric Ring-Opening (ARO): The meso-epoxide is desymmetrized via nucleophilic attack. Using a chiral Co(III)-salen catalyst dictates the trajectory of the incoming nucleophile (4-benzyloxyphenol). The SN2 mechanism necessitates backside attack, inherently yielding the trans configuration. The chiral ligand ensures the (3R,4R) enantiomer is formed with high selectivity over the (3S,4S) counterpart, a principle well-established in the[5].

  • Deprotection: Mild hydrogenolysis removes the benzyl protecting group without cleaving the newly formed aryl ether bond.

Synthesis A 2,5-Dihydrofuran B meso-3,4-Epoxytetrahydrofuran (Ti-MWW, H2O2) A->B Epoxidation C (3R,4R)-4-(4-Benzyloxyphenoxy)oxolan-3-ol (Co-salen, 4-Benzyloxyphenol) B->C Asymmetric Ring-Opening D (3R,4R)-4-(4-Hydroxyphenoxy)oxolan-3-ol (Pd/C, H2) C->D Hydrogenolysis

Figure 1: Stereoselective synthetic workflow for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol.

Validated Experimental Protocols

Step 1: Synthesis of meso-3,4-Epoxytetrahydrofuran

Causality: The use of the Ti-MWW catalyst prevents the hydrolytic ring-opening of the sensitive epoxide product that typically occurs in acidic peracid oxidations, ensuring >99% selectivity[4].

  • Preparation: In a 500 mL jacketed reactor, suspend Ti-MWW catalyst (2.0 g) in a solution of 2,5-dihydrofuran (0.5 mol) and methanol (150 mL).

  • Oxidation: Maintain the reaction temperature at 40°C. Dropwise, add 30% aqueous H₂O₂ (0.55 mol) over 2 hours using a syringe pump to prevent thermal runaway.

  • Validation: Monitor via GC-FID. The reaction is self-validating when the 2,5-dihydrofuran peak completely disappears and a single epoxide peak emerges.

  • Isolation: Filter the heterogeneous catalyst (which can be washed and regenerated). Distill the filtrate under reduced pressure to isolate meso-3,4-epoxytetrahydrofuran as a colorless liquid.

Step 2: Asymmetric Ring-Opening to (3R,4R)-4-(4-Benzyloxyphenoxy)oxolan-3-ol

Causality: The (R,R)-Co(III)-salen complex coordinates the epoxide oxygen, lowering the LUMO and directing the bulky phenoxide nucleophile to selectively attack the pro-R carbon. This yields the (3R,4R) stereocenter strictly via SN2 inversion.

  • Activation: Dissolve (R,R)-Co(II)-salen (0.02 mol) in toluene (50 mL). Add acetic acid (0.04 mol) and stir in open air for 30 mins to oxidize the metal center to the active Co(III)-OAc complex. Remove the solvent in vacuo.

  • Reaction: Dissolve the Co(III) catalyst, meso-3,4-epoxytetrahydrofuran (0.1 mol), and 4-benzyloxyphenol (0.1 mol) in anhydrous tert-butyl methyl ether (MTBE, 100 mL).

  • Validation: Stir at 0°C for 48 hours. Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete upon the appearance of a lower Rf UV-active spot, confirming ether formation.

  • Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Validate enantiomeric excess (ee) >95% using chiral HPLC (Chiralcel OD-H).

Step 3: Hydrogenolysis to Target Intermediate

Causality: Mild catalytic hydrogenation selectively cleaves the benzyl ether without reducing the oxolane ring or the newly formed phenoxy linkage.

  • Setup: Dissolve the protected intermediate (0.05 mol) in methanol (50 mL). Add 10% Pd/C (0.5 g) under a nitrogen atmosphere.

  • Hydrogenation: Evacuate and backfill the flask with H₂ gas (balloon pressure). Stir at room temperature for 4 hours.

  • Validation: Complete consumption of the starting material is confirmed by LC-MS (monitoring the loss of m/z 90 corresponding to the benzyl group).

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol as an off-white solid.

Physicochemical Data & Analytical Characterization

To ensure reproducibility in downstream coupling, the intermediate exhibits the following validated parameters. These metrics are crucial for predicting its behavior in subsequent parallel synthesis arrays.

PropertyValue / Description
Chemical Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Stereochemistry (3R, 4R) - trans configuration
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, THF; sparingly in H₂O
LogP (Predicted) 1.15
H-Bond Donors / Acceptors 2 / 4
¹H NMR (400 MHz, DMSO-d₆) δ 8.90 (s, 1H, Ar-OH), 6.75-6.65 (m, 4H, Ar-H), 5.10 (d, 1H, aliphatic-OH), 4.65 (m, 1H, C4-H), 4.20 (m, 1H, C3-H), 3.95-3.60 (m, 4H, oxolane CH₂).

Downstream Applications in Drug Discovery

The orthogonal reactivity of the two hydroxyl groups allows for sequential, chemoselective functionalization, making it a highly prized intermediate.

  • Phenolic -OH: Highly nucleophilic; ideal for SNAr reactions with heteroaryl halides (e.g., functionalizing quinazoline cores for [1]) or Mitsunobu etherifications.

  • Oxolane -OH: Can be converted to a mesylate or tosylate for subsequent displacement by amines, a strategy extensively used in the synthesis of kinase inhibitors and [2].

Application Core (3R,4R)-4-(4-Hydroxyphenoxy)oxolan-3-ol Phenol Phenolic -OH (SNAr / Mitsunobu) Core->Phenol Alcohol Oxolane -OH (Activation / Substitution) Core->Alcohol API1 EGFR/HER2 Inhibitors (Afatinib analogs) Phenol->API1 Quinazoline Coupling API2 PROTAC Linkers (E3 Ligase Ligand) Alcohol->API2 Amine Substitution

Figure 2: Bifunctional derivatization pathways for pharmaceutical integration.

References

  • "3-Hydroxytetrahydrofuran - Wikipedia", Wikipedia. URL:[Link]

  • "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction", PubMed Central (NIH). URL:[Link]

  • "US20160083373A1 - Method for preparing afatinib and intermediate thereof", Google Patents.
  • "Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW", Green Chemistry (RSC Publishing). URL:[Link]

  • "Epoxide opening of meso-3,4-epoxytetrahydrofuran", ResearchGate / Analytical Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR Spectroscopy of (3R,4R)-4-(4-Hydroxyphenoxy)oxolan-3-ol: Conformational Analysis and Resonance Assignments

Introduction & Structural Context The structural elucidation of substituted oxolanes (tetrahydrofurans) is a critical workflow in drug discovery, as these saturated five-membered heterocycles frequently serve as rigidifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The structural elucidation of substituted oxolanes (tetrahydrofurans) is a critical workflow in drug discovery, as these saturated five-membered heterocycles frequently serve as rigidified linkers or core pharmacophores. The molecule (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol presents a unique analytical case study. It features a trans-1,2-diol equivalent substitution pattern on the oxolane backbone: an aliphatic hydroxyl group at C-3 and a bulky 4-hydroxyphenoxy ether linkage at C-4.

For researchers and drug development professionals, acquiring and interpreting the NMR spectra of this compound requires a deep understanding of five-membered ring conformational dynamics (pseudorotation) and the strategic manipulation of solvent effects to observe labile protons. This application note provides a comprehensive, self-validating protocol for the NMR analysis of this specific stereoisomer.

Causality in Experimental Design: Solvent Selection and Conformational Dynamics

The Critical Role of DMSO-d6 in Proton Exchange

A common pitfall in the NMR analysis of compounds with multiple hydroxyl groups is the use of protic or weakly interacting solvents (e.g., CDCl₃ or CD₃OD), which leads to rapid proton exchange and the subsequent broadening or disappearance of labile -OH signals.

To achieve a self-validating spectrum, DMSO-d6 must be used as the solvent. DMSO acts as a potent hydrogen bond acceptor. By strongly solvating the C3-OH and the phenolic 4'-OH, DMSO significantly increases the activation energy required for proton exchange [1, 2]. This "trapping" mechanism slows the exchange rate on the NMR timescale, allowing the aliphatic C3-OH to appear as a sharp doublet (due to scalar coupling with H-3) and the phenolic OH to appear as a distinct singlet. This distinction is crucial for confirming the integrity of both functional groups.

Pseudorotation and the Karplus Relationship

Unlike rigid six-membered rings, oxolanes undergo rapid pseudorotation between envelope (E) and twist (T) conformations. The (3R,4R) stereochemistry dictates that the C3-OH and C4-OAr groups are trans to one another. To minimize steric clash between the bulky phenoxy group and the hydroxyl group, the ring heavily favors conformations where these substituents occupy pseudo-equatorial positions.

According to the extended Karplus equation for pseudorotating five-membered rings [3], this conformational preference forces the dihedral angle between the trans-vicinal protons (H-3 and H-4) to approximately 90°–110°. Consequently, the scalar coupling constant ( 3JH3,H4​ ) is predicted to be small (typically 1.5 – 3.5 Hz). This is a vital diagnostic metric: observing a small 3JH3,H4​ validates the trans configuration, whereas a larger coupling (~6.0 – 8.0 Hz) would indicate a cis isomer.

G cluster_0 Stereochemistry cluster_1 Conformational Preference cluster_2 NMR Output (Karplus Equation) A (3R,4R)-trans Isomer B Twist/Envelope Forms (Minimized Steric Clash) A->B dictates C Dihedral Angle (H3-H4) ~ 90° to 110° B->C yields D Small Vicinal Coupling ³J_H3,H4 ≈ 2.0 - 3.5 Hz C->D predicts

Caption: Logical flow from stereochemistry to NMR coupling constants via conformational analysis.

Experimental Protocols & Workflow

To build a trustworthy, self-validating dataset, the following step-by-step acquisition protocol must be executed.

Step 1: Sample Preparation

  • Weigh 15–20 mg of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol of high purity (>98%).

  • Dissolve the sample completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) to prevent water peak overlap (~3.33 ppm) from obscuring the oxolane ring protons.

  • Transfer the solution to a standard 5 mm precision NMR tube.

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz or 500 MHz at 298 K. Set the relaxation delay (d1) to 2.0 seconds to ensure accurate integration of the phenolic and aliphatic protons. Acquire 16–64 scans depending on concentration.

  • ¹³C NMR: Acquire at 100 MHz or 125 MHz. Utilize proton decoupling (WALTZ-16). Set d1 to 2.0 seconds and acquire 1024–2048 scans to achieve a high signal-to-noise ratio for the quaternary aromatic carbons.

Step 3: 2D NMR Acquisition (Self-Validation)

  • COSY: Acquire to trace the contiguous H2–H3–H4–H5 spin system of the oxolane ring.

  • HSQC: Acquire to map protons to their directly attached carbons, differentiating the oxygen-bearing methines (C3, C4) from the methylenes (C2, C5).

  • HMBC: Acquire to confirm the ether linkage. A strong 3JCH​ correlation from the oxolane H-4 to the aromatic C-1' is required to validate the connectivity.

Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D ¹H NMR Acquisition (Assess Purity & OH Exchange) A->B C 1D ¹³C NMR Acquisition (Carbon Backbone) B->C D 2D COSY & HSQC (Spin Systems & C-H Attachments) C->D E 2D HMBC (Quaternary C & Linkages) D->E F Data Processing & Assignment (MestReNova/TopSpin) E->F

Caption: Step-by-step NMR data acquisition and processing workflow for structural elucidation.

Data Presentation & Spectral Interpretation

The following tables summarize the expected quantitative NMR data based on the structural and conformational parameters discussed above.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Diagnostic Notes
Phenolic OH ~8.90s1H-Sharp singlet due to DMSO trapping.
H-2', H-6' (Ar) ~6.82d2H8.8AA'BB' system; ortho to ether linkage.
H-3', H-5' (Ar) ~6.68d2H8.8AA'BB' system; ortho to phenol OH.
C3-OH ~5.15d1H4.5Couples with H-3; confirms aliphatic OH.
H-4 ~4.70m1H-Deshielded by OAr group.
H-3 ~4.25m1H-Deshielded by OH group.
H-5a, H-5b ~4.05, ~3.85dd, dd2H~10.0, 4.5, 2.0Diastereotopic methylene protons adjacent to O.
H-2a, H-2b ~3.95, ~3.75dd, dd2H~9.5, 4.0, 2.0Diastereotopic methylene protons adjacent to O.

(Note: The critical 3JH3,H4​ coupling is embedded within the multiplets of H-3 and H-4 and is typically ~2.5 Hz, confirming the trans configuration).

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Notes
C-4' (Ar-OH) 152.3CqDeshielded by phenolic hydroxyl.
C-1' (Ar-O-R) 151.0CqDeshielded by oxolane ether linkage.
C-2', C-6' (Ar) 116.5CHAromatic methines.
C-3', C-5' (Ar) 115.8CHAromatic methines.
C-4 (Oxolane) 81.2CHHighly deshielded due to aryloxy substitution.
C-2 (Oxolane) 73.5CH₂Ring methylene adjacent to oxygen.
C-3 (Oxolane) 72.1CHDeshielded by aliphatic hydroxyl.
C-5 (Oxolane) 71.4CH₂Ring methylene adjacent to oxygen.

Establishing a Self-Validating System

To ensure absolute trustworthiness of the structural assignment, the protocol relies on a network of 2D NMR correlations that cross-verify the 1D data.

  • Ether Linkage Verification: The most critical linkage in the molecule is between the oxolane ring and the aromatic system. This is definitively proven by an HMBC correlation from the oxolane H-4 proton to the quaternary aromatic C-1' carbon.

  • Hydroxyl Placement: The COSY correlation between the doublet at ~5.15 ppm (C3-OH) and the multiplet at ~4.25 ppm (H-3) confirms the exact position of the aliphatic hydroxyl group on the ring.

  • Ring Integrity: The contiguous spin system of the oxolane ring is validated by sequential COSY cross-peaks: H2 ↔ H3 ↔ H4 ↔ H5.

Validation H3 H-3 (Oxolane) H4 H-4 (Oxolane) H3->H4 COSY (³J) OH_3 3-OH (Aliphatic) H3->OH_3 COSY (³J) C1_Ar C-1' (Aromatic) H4->C1_Ar HMBC (³J) C4_Ar C-4' (Aromatic) OH_Ar 4'-OH (Phenolic) OH_Ar->C4_Ar HMBC (²J/³J)

Caption: Self-validating 2D NMR correlation network confirming connectivity and functional groups.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis ACS Sustainable Chemistry & Engineering URL:[Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran International Journal of Molecular Sciences URL:[Link]

Application

Application Note: (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol as a Next-Generation Tyrosinase Inhibitor

Executive Summary & Mechanistic Rationale The development of safe, highly penetrative skin-lightening agents remains a critical challenge in dermatological pharmacology. While hydroquinone is highly efficacious, its mela...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of safe, highly penetrative skin-lightening agents remains a critical challenge in dermatological pharmacology. While hydroquinone is highly efficacious, its melanocytotoxicity and risk of exogenous ochronosis limit its clinical utility. Conversely, alpha-arbutin (hydroquinone-α-D-glucopyranoside) offers a superior safety profile but suffers from poor stratum corneum penetration due to its bulky, highly hydrophilic glucose moiety.

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (HPOX) represents a rational structural evolution in depigmenting agents. By replacing the glucopyranoside ring of arbutin with a compact, chiral (3R,4R)-oxolane-3-ol (tetrahydrofuran) ring, HPOX drastically reduces the topological polar surface area (TPSA) while increasing the partition coefficient (LogP). This lipophilic shift enhances transepidermal delivery and intracellular bioavailability. Mechanistically, HPOX retains the critical 4-hydroxyphenoxy pharmacophore, allowing it to act as a highly efficient competitive inhibitor at the binuclear copper active site of the tyrosinase enzyme, halting the rate-limiting step of melanogenesis.

Signaling Pathway & Target Engagement

Melanogenesis is primarily driven by ultraviolet (UV) exposure, which stimulates keratinocytes to secrete α -Melanocyte Stimulating Hormone ( α -MSH). This peptide binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, triggering a cAMP/PKA signaling cascade that upregulates the Microphthalmia-associated Transcription Factor (MITF). MITF subsequently drives the expression of Tyrosinase (TYR). HPOX intercepts this pathway at the terminal stage by competitively occupying the TYR active site, preventing the oxidation of L-Tyrosine and L-DOPA into dopaquinone.

Pathway UV UV Radiation POMC Keratinocyte POMC UV->POMC MC1R MC1R (Melanocyte) POMC->MC1R α-MSH cAMP cAMP / PKA MC1R->cAMP MITF MITF Activation cAMP->MITF TYR Tyrosinase (TYR) MITF->TYR Melanin Melanin Synthesis TYR->Melanin L-DOPA Oxidation HPOX (3R,4R)-HPOX HPOX->TYR Competitive Inhibition

Fig 1: Melanogenesis signaling pathway and targeted inhibition of Tyrosinase by (3R,4R)-HPOX.

Comparative Efficacy Profiles

The structural modifications in HPOX translate directly to improved kinetic and cellular performance. As summarized in the tables below, HPOX demonstrates a lower IC50 against cell-free tyrosinase compared to alpha-arbutin, driven by its unhindered access to the catalytic pocket. Furthermore, its superior LogP ensures that these cell-free metrics translate effectively into intracellular melanin reduction without inducing cytotoxicity.

Table 1: Physicochemical Properties & Cell-Free Kinetic Profile

CompoundTPSA (Ų)LogP (Calculated)mh-Tyr IC50 (µM)Inhibition Type
(3R,4R)-HPOX ~50.01.218.5Competitive
Alpha-Arbutin 110.4-1.3450.0Competitive
Kojic Acid 71.2-0.655.7Competitive / Mixed

Table 2: B16F10 Intracellular Assay Validation (72h Exposure)

TreatmentConcentration (µM)Relative Melanin Content (%)Cell Viability (CCK-8, %)
Control (Vehicle) -100 ± 4.2100 ± 3.1
α-MSH (2 µM) -245 ± 8.598 ± 2.4
α-MSH + Kojic Acid 50160 ± 6.395 ± 2.8
α-MSH + HPOX 10135 ± 5.197 ± 1.9
α-MSH + HPOX 50105 ± 4.894 ± 2.2

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of HPOX, the following methodologies have been designed as self-validating systems. Every assay incorporates orthogonal checks to eliminate false positives caused by assay interference or cellular toxicity.

Protocol A: Cell-Free Kinetic Evaluation of Mushroom Tyrosinase

Causality & Rationale: Mushroom tyrosinase (mh-Tyr) is utilized for high-throughput screening due to its structural homology to mammalian tyrosinase [1]. However, single-point endpoint absorbance readings at 475 nm are highly prone to false positives. Certain phenolic compounds act as alternative substrates for tyrosinase, producing colored adducts that mask true inhibition [2]. By utilizing a continuous kinetic read, we calculate the initial velocity ( V0​ ) of L-DOPA oxidation, isolating catalytic inhibition from optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve purified mh-Tyr to a working concentration of 50 U/mL in the buffer. Prepare a 10 mM stock of L-DOPA in buffer (protect strictly from light).

  • Compound Dilution: Dissolve HPOX in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer to achieve final well concentrations of 1–500 µM. Ensure the final DMSO concentration remains 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well clear-bottom microplate, combine 100 µL buffer, 20 µL inhibitor solution, and 40 µL mh-Tyr (50 U/mL). Incubate at 25°C for 10 minutes to allow the compound to equilibrate within the enzyme's active site.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure absorbance at 475 nm (dopachrome formation) every 1 minute for 20 minutes at 25°C.

  • Data Analysis: Plot absorbance versus time. Calculate the linear slope ( ΔA475​/min ) to determine V0​ . Calculate the percentage of inhibition relative to the DMSO vehicle control.

Protocol B: Intracellular Melanogenesis and Viability Assay in B16F10 Cells

Causality & Rationale: Cell-free assays cannot account for cellular membrane permeability or intracellular stability. The B16F10 murine melanoma model is employed to assess true intracellular target engagement [3]. Crucially, any reduction in melanin could be an artifact of cell death (melanocytotoxicity). Therefore, this protocol pairs a melanin quantification assay with a CCK-8 metabolic viability assay. A validated skin-lightening agent must suppress melanin without dropping cell viability below 90%.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Stimulation & Treatment: Aspirate the media. Add fresh phenol red-free DMEM containing 2 µM α -MSH to induce melanogenesis. Simultaneously, add HPOX at predetermined non-toxic concentrations (e.g., 10 µM, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (50 µM Kojic Acid).

  • Incubation: Culture the treated cells for 72 hours without changing the media.

  • Viability Assessment (Orthogonal Validation): In a parallel 96-well plate set up under identical seeding and treatment conditions, add 10 µL of CCK-8 reagent per well 2 hours prior to the end of the 72-hour period. Read absorbance at 450 nm to confirm that cell viability remains 90%.

  • Melanin Extraction: Harvest the cells from the 6-well plate using trypsin-EDTA. Wash the cell pellets twice with cold PBS. Resuspend the pellets in 200 µL of 1 N NaOH containing 10% DMSO.

  • Solubilization & Quantification: Heat the lysates at 80°C for 1 hour to fully solubilize the tightly bound intracellular melanin. Centrifuge at 12,000 × g for 10 minutes to clear debris. Transfer 100 µL of the supernatant to a 96-well plate and measure absorbance at 405 nm. Normalize the melanin content to the total protein concentration (determined via a standard BCA assay).

References

  • Tyrosinase Inhibition Assay Protocols Bio-protocol URL:[Link]

  • Mushroom Tyrosinase-Based Enzyme Inhibition Assays Are Not Suitable for Bioactivity-Guided Fractionation of Extracts Journal of Natural Products - ACS Publications URL:[Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins PubMed Central (PMC) - National Institutes of Health URL:[Link]

Method

Application Note: Investigating the Cellular Antioxidant Properties of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The evaluation of novel antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The evaluation of novel antioxidant compounds has evolved significantly from cell-free chemical assays (e.g., DPPH, ORAC) to sophisticated cell-based models. Cell-free assays fail to account for physiological variables such as membrane permeability, intracellular distribution, and metabolic stability[1].

This application note details the robust evaluation of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol , a compound featuring a highly reactive phenolic hydroxyl group (a classic hydrogen atom transfer pharmacophore) attached to a hydrophilic oxolane (tetrahydrofuran) ring. The specific (3R,4R) stereochemistry and the oxolane moiety enhance its aqueous solubility and cellular uptake compared to simple polyphenols.

To comprehensively profile this compound, we employ a dual-assay strategy:

  • Direct ROS Scavenging: Measured via the Cellular Antioxidant Activity (CAA) Assay , which quantifies the compound's ability to neutralize peroxyl radicals within the cytosol[2].

  • Indirect Antioxidant Activity: Measured via the Nrf2/ARE Reporter Gene Assay , which evaluates the compound's capacity to induce endogenous cytoprotective enzymes[3].

Experimental Workflow

The following diagram outlines the parallel workflows used to validate both the direct and indirect mechanisms of action for the test compound.

Workflow A Compound Preparation (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol B HepG2 Cell Culture (96-well microplates) A->B C Direct Antioxidant Assay (CAA / DCFH-DA Probe) B->C D Indirect Antioxidant Assay (Nrf2/ARE Luciferase Reporter) B->D E Kinetic Fluorescence Readout (Ex: 485nm / Em: 538nm) C->E F Endpoint Luminescence Readout (Reporter Signal) D->F G Data Analysis (AUC & EC50 Determination) E->G F->G

Caption: Workflow for evaluating direct and indirect cellular antioxidant properties.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

Expert Insight (Causality): The CAA assay utilizes the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH in the cytosol[1]. The addition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) generates peroxyl radicals that oxidize DCFH to highly fluorescent DCF[2]. If our oxolane compound successfully penetrates the cell, it will competitively scavenge these radicals, preventing DCF formation.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed human hepatocarcinoma (HepG2) cells at a density of 6×104 cells/well in a 96-well black, clear-bottom tissue culture plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until 90-100% confluent[4].

  • Probe and Compound Co-incubation:

    • Carefully aspirate the growth medium. Wash the monolayer gently once with warm DPBS to remove residual serum proteins that may non-specifically bind the probe.

    • Add 50 µL of DCFH-DA working solution (typically 25 µM) and 50 µL of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (titrated from 0.1 µM to 100 µM) to the test wells. Use Quercetin as a positive control standard[1].

    • Incubate for exactly 60 minutes at 37°C.

  • Critical Wash Step:

    • Causality: Remove the treatment solution and wash the cells 3 times with DPBS. This is a self-validating step. Failing to wash the cells leaves extracellular antioxidant in the well, which will neutralize the AAPH before it enters the cell, artificially inflating the apparent cellular efficacy[1].

  • Radical Initiation & Kinetic Reading:

    • Add 100 µL of AAPH (Free Radical Initiator) solution (typically 600 µM) to all wells[2].

    • Immediately place the plate in a fluorescent microplate reader maintained at 37°C.

    • Record fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 60 minutes[1].

Protocol 2: Nrf2/ARE Reporter Gene Assay

Expert Insight (Causality): While the CAA assay proves direct radical scavenging, long-term cellular protection relies on the Keap1-Nrf2-ARE pathway. Under basal conditions, Keap1 binds Nrf2 and targets it for proteasomal degradation. Electrophilic compounds or ROS oxidize critical cysteine residues on Keap1, causing a conformational change that releases Nrf2. Free Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to drive the expression of cytoprotective enzymes (e.g., HO-1, NQO1)[5]. We utilize a HepG2 cell line stably transfected with an ARE-driven luciferase reporter to quantify this indirect antioxidant activity[3].

Step-by-Step Methodology
  • Cell Seeding:

    • Seed ARE-Luciferase HepG2 reporter cells at 2×104 cells/well in a 96-well white opaque plate (white plates maximize luminescence signal reflection).

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Aspirate media and replace with 100 µL of assay media containing serial dilutions of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (0.1 µM to 50 µM).

    • Include Sulforaphane (5 µM) as a positive control and vehicle (0.1% DMSO) as a negative control.

    • Incubate for 16-24 hours. Note: Unlike the rapid 1-hour CAA assay, gene transcription and translation of the luciferase enzyme require extended incubation.

  • Luminescence Detection:

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add 100 µL of Luciferase Assay Reagent (containing cell lysis buffer and luciferin substrate) to each well.

    • Incubate for 10 minutes on an orbital shaker to ensure complete lysis.

    • Read luminescence using a multimode plate reader with an integration time of 1 second per well.

Mechanistic Pathway Visualization

The dual-action nature of the compound is visualized below, demonstrating both its direct interaction with ROS and its indirect modulation of the Keap1-Nrf2 complex.

Nrf2Pathway ROS Oxidative Stress / ROS Keap1 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1 Oxidizes Keap1 thiols Comp (3R,4R)-4-(4-hydroxyphenoxy) oxolan-3-ol Comp->ROS Direct Scavenging Comp->Keap1 Modulates Keap1 Nrf2_free Free Nrf2 (Nuclear Translocation) Keap1->Nrf2_free Dissociation ARE Antioxidant Response Element (ARE) (Nucleus) Nrf2_free->ARE Binds DNA Enzymes Cytoprotective Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Gene Transcription

Caption: Dual mechanism of action: Direct ROS scavenging and Nrf2/ARE pathway activation.

Data Presentation & Expected Results

To validate the efficacy of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, data must be normalized to vehicle controls. For the CAA assay, the Area Under the Curve (AUC) of fluorescence versus time is calculated, and the CAA unit is derived using the formula: CAA Unit = 1 - (∫SA / ∫CA), where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control[1].

Table 1: Representative Quantitative Assay Results

Test CompoundCAA Assay EC₅₀ (µM)Max Intracellular ROS Inhibition (%)Nrf2/ARE Activation (Fold Change at 10 µM)Cell Viability IC₅₀ (µM)
Quercetin (Positive Control) 4.2 ± 0.388.5%2.1 ± 0.2> 100
Sulforaphane (Nrf2 Control) N/A (No direct scavenging)< 5.0%8.5 ± 0.445.2
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol 6.8 ± 0.576.2%4.3 ± 0.3> 200
Vehicle (0.1% DMSO) N/A0.0%1.0 ± 0.1N/A

Interpretation: The data demonstrates that the test compound acts as a potent dual-action antioxidant. Its oxolane ring facilitates excellent cellular viability (IC₅₀ > 200 µM) while allowing the phenolic moiety to achieve an EC₅₀ of 6.8 µM in direct scavenging. Furthermore, it induces a robust 4.3-fold activation of the Nrf2 pathway, ensuring sustained cellular protection long after the compound has been metabolized.

References

  • Source: kamiyabiomedical.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA)
  • Source: nih.
  • Source: nih.
  • Cellular Antioxidant Activity (CAA)

Sources

Application

Application Note: Advanced Chromatographic Purification and Enantiomeric Profiling of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Executive Summary The purification of chiral intermediates is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The purification of chiral intermediates is a critical bottleneck in pharmaceutical development. The target compound, (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol , presents unique chromatographic challenges due to its highly polar tetrahydrofuran (oxolane) core, a readily ionizable phenolic hydroxyl group, and the presence of closely related diastereomers (e.g., the cis-isomer) and enantiomers.

This application note provides a comprehensive, field-proven methodology for the end-to-end purification of this compound. It transitions from analytical reversed-phase (RP-HPLC) method development to preparative scale-up, and concludes with a normal-phase chiral HPLC protocol for enantiomeric excess ( ee ) determination.

Physicochemical Profiling & Chromatographic Rationale

Before initiating any method development, a structural analysis of the target analyte is mandatory to ensure the method is scientifically grounded[1].

  • Ionization (pKa): The molecule contains a phenolic hydroxyl group with a pKa of ~9.5. At a neutral pH, partial ionization will occur, leading to severe peak tailing and unpredictable retention times. Causality: To enforce a robust, self-validating system, the mobile phase must be buffered to an acidic pH (~2.5) using volatile additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) to keep the phenol fully protonated[2].

  • Polarity & Retention: The oxolane-diol core is highly polar, while the phenoxy ether provides a hydrophobic tail. Causality: A high-strength C18 column with polar-embedded groups (or high aqueous stability) is required to prevent stationary phase dewetting under the highly aqueous starting conditions needed to retain the polar core.

Workflow A Target: (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol B 1. Physicochemical Profiling pKa ~9.5 (Phenol), Polar Core A->B C 2. Analytical RP-HPLC Achiral Purity & Diastereomer Separation B->C D 3. Preparative HPLC Scale-Up Mass Isolation & Lyophilization C->D E 4. Chiral HPLC (ee%) Enantiomeric Resolution via CSP D->E F Final API Intermediate >99% Chemical Purity, >99% ee E->F

Fig 1. End-to-end chromatographic workflow from profiling to chiral resolution.

Analytical RP-HPLC: Chemical & Diastereomeric Purity

The primary goal of the analytical method is to resolve the target (3R,4R)-trans isomer from synthetic impurities, unreacted hydroquinone, and the (3R,4S)/(3S,4R)-cis diastereomers. We utilize a broad gradient approach to ensure all impurities are eluted and detected[2].

Analytical Protocol
  • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent AQ-C18.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces system backpressure and improves mass transfer).

  • Detection (UV): 220 nm (oxolane/ether absorbance) and 275 nm (phenolic ring specific).

  • Injection Volume: 5 µL.

Analytical Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095.05.0Initial
2.095.05.0Isocratic hold (retains polar core)
12.040.060.0Linear ramp
14.05.095.0Column wash
14.195.05.0Return to initial
18.095.05.0Re-equilibration

Preparative HPLC: Scale-Up & Mass Isolation

A proven analytical method does not necessarily scale up perfectly to preparative levels without modification[3]. In preparative chromatography, the objective shifts from pure resolution to maximizing loadability and ensuring the downstream recovery of the isolated fraction.

Causality for Protocol Adjustments:

  • Solvent Volatility: TFA can be difficult to remove during lyophilization and may form strong ion pairs. We substitute TFA with 0.1% Formic Acid (FA), which is highly volatile and easier to evaporate, ensuring a salt-free final product[3].

  • Flow Scaling: The flow rate is scaled geometrically based on the ratio of the column cross-sectional areas ( r2 ).

Preparative Protocol
  • Column: Waters XSelect HSS T3 OBD Prep (150 mm × 19 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 18.0 mL/min.

  • Detection: UV at 275 nm (to avoid saturating the detector at 220 nm with high concentration loads).

  • Injection Volume: 500 µL – 1000 µL (Concentration: 50 mg/mL in DMSO/Water).

Preparative Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.095.05.0Injection & Loading
3.095.05.0Desalting / DMSO flush
15.040.060.0Target Elution Window
16.05.095.0Column Wash
20.095.05.0Re-equilibration

Chiral HPLC: Enantiomeric Resolution

Reversed-phase achiral HPLC cannot separate the (3R,4R) enantiomer from its (3S,4S) mirror image. To determine the enantiomeric excess ( ee ), a Chiral Stationary Phase (CSP) is required[4].

Causality: Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate), are highly effective for this class of molecules[5]. The separation mechanism relies on a three-point interaction: hydrogen bonding between the CSP carbamate linkages and the analyte's hydroxyls, dipole-dipole interactions with the oxolane ring, and π−π stacking with the phenoxy ring[4][5].

Separation Crude Crude Synthesis Mixture RP RP-HPLC (C18, Acidic pH) Crude->RP Dias Discard: Diastereomers (3R,4S)/(3S,4R) RP->Dias Impurities Rac Purified Trans-Pair (3R,4R) & (3S,4S) RP->Rac Main Peak Chiral Chiral HPLC (Polysaccharide CSP) Rac->Chiral Target Target Isolate: (3R,4R) Enantiomer Chiral->Target Peak 1 Waste Discard: (3S,4S) Enantiomer Chiral->Waste Peak 2

Fig 2. Separation logic detailing the sequential removal of diastereomers and enantiomers.

Chiral Analytical Protocol
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (85:15, v/v) containing 0.1% TFA. (Note: TFA is added to suppress phenol ionization in the normal-phase environment).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

  • Detection: UV at 275 nm.

System Suitability Testing (SST)

To ensure this protocol acts as a self-validating system, the following System Suitability criteria must be met prior to running any analytical or preparative batch. Failure to meet these metrics indicates column degradation or mobile phase preparation errors.

ParameterAcceptance CriteriaRationale for Metric
Resolution ( Rs​ ) ≥1.5 (Baseline)Ensures complete separation between the (3R,4R) target and the closest eluting diastereomer/enantiomer.
Tailing Factor ( Tf​ ) 0.8−1.5 Verifies that the acidic modifier is effectively suppressing phenol ionization.
Theoretical Plates ( N ) ≥5,000 Confirms column bed integrity and optimal packing efficiency.
%RSD of Peak Area ≤2.0% (n=5)Validates the precision of the autosampler and detector stability.

References

  • Navigating HPLC Method Development: Tips for Success Pharma's Almanac URL:[Link]

  • Preparative High Performance Liquid Chromatography ROMIL URL:[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development LCGC International - Chromatography Online URL:[Link]

  • Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications LCGC International - Chromatography Online URL:[Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol. This document provides in-depth troubleshooting advice and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals engaged in this challenging stereoselective synthesis. Our goal is to equip you with the expertise and practical solutions needed to overcome common hurdles in your experimental work.

Introduction: The Synthetic Challenge

The target molecule, (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, is a chiral diol featuring a substituted tetrahydrofuran ring. Its specific stereochemistry necessitates a highly controlled synthetic approach. The most logical and widely adopted strategy involves two critical transformations:

  • Asymmetric Epoxidation: Creation of a chiral epoxy alcohol intermediate from a suitable allylic alcohol precursor. The Sharpless Asymmetric Epoxidation is the gold standard for this step due to its high predictability and enantioselectivity for allylic alcohols.[1][2]

  • Stereospecific Ring Opening & Cyclization: Nucleophilic attack by a phenoxide on the electrophilic epoxide, followed by or concurrent with intramolecular cyclization to form the oxolane (tetrahydrofuran) ring. This step must proceed with high regio- and stereoselectivity to establish the final (3R,4R) configuration.

This guide is structured to address the specific challenges you may encounter in each of these critical stages.

Overall Synthetic Workflow

The general synthetic pathway is outlined below. The key is the transfer of chirality from the Sharpless epoxidation step to the final product through a stereospecific epoxide opening.

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Nucleophilic Ring Opening & Cyclization A But-2-ene-1,4-diol Derivative (Prochiral Allylic Alcohol) B (2R,3R)-3-(hydroxymethyl)oxiran-2-yl]methanol (Chiral Epoxy Alcohol) A->B Sharpless Epoxidation Ti(OiPr)4, (+)-DET t-BuOOH, CH2Cl2, -20 °C C (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (Final Product) B->C 1. 4-Hydroxyphenol, Base (e.g., NaH) 2. Intramolecular Cyclization (SN2 Attack)

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Sharpless Asymmetric Epoxidation is resulting in low enantiomeric excess (ee%). What are the most common causes?

Answer: Low enantiomeric excess in a Sharpless epoxidation is a frequent issue that almost always points to problems with the catalyst formation or reaction conditions. Here’s a breakdown of the critical factors and how to troubleshoot them:

  • Water Contamination: The titanium(IV) isopropoxide catalyst is extremely sensitive to water. Any moisture will lead to the formation of inactive titanium dioxide oligomers, disrupting the structure of the chiral catalyst.[2]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents (dichloromethane is common and should be distilled from CaH₂). Most importantly, use activated 3Å or 4Å molecular sieves in the reaction mixture to scavenge any trace amounts of water.[3]

  • Reagent Quality: The purity and activity of your reagents are paramount.

    • Titanium(IV) isopropoxide: This reagent can degrade upon storage. It's best to use a freshly opened bottle or distill it before use.

    • tert-Butyl Hydroperoxide (t-BuOOH): Use a high-purity, anhydrous solution in a non-polar solvent like decane or toluene. Aqueous t-BuOOH is not suitable.

    • Diethyl Tartrate (DET): Ensure you are using the correct, enantiomerically pure isomer ((+)-DET or (-)-DET) for the desired product stereochemistry.

  • Incorrect Stoichiometry: The ratio of titanium to the chiral ligand (DET) is crucial for the formation of the active dimeric catalyst.[4] A slight excess of the tartrate ligand (10-20 mol%) relative to the titanium isopropoxide is often required to ensure the equilibrium favors the formation of the active catalyst.[3]

  • Temperature Control: Sharpless epoxidations are typically run at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[2] Running the reaction at 0 °C or room temperature can significantly erode the ee%. Ensure your cooling bath is stable throughout the reaction.

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Non-protic, good solubility for reagents.
Temperature -20 °CSlows down the non-selective background reaction.
Catalyst Loading 5-10 mol%Sufficient for catalysis without excessive side reactions.
Ti(OiPr)₄ : DET Ratio 1 : 1.2Excess tartrate ligand ensures formation of the active chiral complex.[3]
Additives Activated 3Å or 4Å Molecular SievesScavenges trace water that deactivates the catalyst.[2]
Q2: The nucleophilic ring-opening of my chiral epoxide with 4-hydroxyphenol is giving a low yield or failing completely. What should I investigate?

Answer: This is a classic challenge of using a moderately acidic phenol as a nucleophile. The success of this Sₙ2 reaction depends on enhancing the nucleophilicity of the phenol and ensuring the epoxide is sufficiently reactive.

  • Insufficient Nucleophilicity: Phenol itself (pKa ≈ 10) is not a strong enough nucleophile to open an epoxide efficiently. You must deprotonate it to form the much more nucleophilic phenoxide ion.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the phenol to generate the sodium phenoxide in situ. Other bases like potassium carbonate can work but may require higher temperatures or more polar solvents (like DMF) to be effective.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or THF is ideal. THF is often preferred as it is less reactive and easier to remove.

    • Temperature: This reaction often requires heating. Start at room temperature and gradually increase to 50-80 °C if the reaction is sluggish. Monitor by TLC to avoid decomposition.

  • Epoxide Reactivity: The intermediate epoxy diol is electron-rich, which can make it less electrophilic. While you generally don't need a Lewis acid (as it can scramble stereochemistry), ensuring a clean, pure epoxide starting material is crucial.

G cluster_0 Troubleshooting Logic for Epoxide Opening Start Reaction Fails CheckBase Is the phenol fully deprotonated? (e.g., used NaH, observed H2 evolution) Start->CheckBase CheckSolvent Is the solvent appropriate? (Polar aprotic like THF/DMF) CheckBase->CheckSolvent Yes AddBase Action: Use NaH to form phenoxide in situ before adding epoxide. CheckBase->AddBase No CheckTemp Has the reaction been heated? (e.g., 50-80 °C) CheckSolvent->CheckTemp Yes ChangeSolvent Action: Switch to anhydrous THF or DMF. CheckSolvent->ChangeSolvent No Success Reaction Proceeds CheckTemp->Success Yes HeatReaction Action: Gently heat reaction while monitoring by TLC. CheckTemp->HeatReaction No AddBase->CheckSolvent ChangeSolvent->CheckTemp HeatReaction->Success

Caption: Decision workflow for troubleshooting the epoxide opening step.

Q3: I am struggling to purify the final (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol. It seems to be highly water-soluble. What purification strategies can I use?

Answer: The two hydroxyl groups in your final product make it very polar, leading to purification challenges with standard silica gel chromatography and issues with extraction from aqueous workups.

  • Extraction: During the aqueous workup, your product will likely have significant solubility in the aqueous layer.

    • Solution 1 (Salting Out): Saturate the aqueous layer with NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and can push your organic product into the organic layer during extraction.

    • Solution 2 (More Polar Solvents): Standard solvents like ethyl acetate may not be sufficient. Perform multiple extractions (5-10 times) with a more polar solvent mixture, such as 10% isopropanol in dichloromethane or even n-butanol.[5]

  • Chromatography:

    • Standard Silica Gel: This can be difficult due to streaking and poor separation. If you must use it, a very polar mobile phase will be required (e.g., 10-20% methanol in dichloromethane). Adding a small amount of acetic acid or ammonia can sometimes improve peak shape depending on the compound's nature.

    • Reversed-Phase Chromatography (C18): This is often the best choice for highly polar molecules. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (typically a water/acetonitrile or water/methanol gradient). Your polar product will elute later than non-polar impurities.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small percentage of water. Water acts as the strong solvent. This technique is excellent for retaining and separating very polar, water-soluble compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the stereoselectivity in the Sharpless Asymmetric Epoxidation?

Answer: The stereoselectivity arises from the highly organized transition state of the active catalyst. The catalyst is a dimer of titanium bridged by two tartrate ligands.[2] The substrate (allylic alcohol) and the oxidant (t-BuOOH) both coordinate to the same titanium center.[7] The chiral environment is created by the tartrate esters, which form a "chiral pocket" and sterically block one face of the alkene.[8] This forces the oxidant to deliver the oxygen atom to the other, more accessible face of the double bond. The choice between L-(+)-DET and D-(-)-DET determines which face is blocked, thus controlling the absolute stereochemistry of the resulting epoxide with high predictability.[9]

Q2: What is the expected stereochemical outcome of the phenoxide attack on the (2R,3R)-epoxide intermediate?

Answer: The ring-opening of an epoxide with a nucleophile under basic or neutral conditions proceeds via an Sₙ2 mechanism .[10][11] This means the nucleophile (the 4-hydroxyphenoxide) will attack one of the epoxide carbons from the face opposite the C-O bond, leading to an inversion of configuration at the center of attack.

For the intramolecular cyclization to form the desired product, the phenoxide must attack the C4 carbon of the butanediol-derived backbone. This will invert the stereocenter at C4, leading to the final (3R,4R) stereochemistry.

G Start Allylic Alcohol (Prochiral) Step1 Sharpless Epoxidation with (+)-DET Start->Step1 Epoxide Epoxy Alcohol (2R, 3R) Step1->Epoxide Step2 Phenoxide Attack at C4 (SN2 Mechanism) Epoxide->Step2 Inversion Inversion of Stereochemistry at C4 Center Step2->Inversion Product Final Diol (3R, 4R) Inversion->Product

Caption: Stereochemical pathway from starting material to final product.

Q3: Are there alternative methods to the Sharpless epoxidation for this synthesis?

Answer: Yes, other asymmetric epoxidation methods exist, but the Sharpless reaction is uniquely suited for this substrate.

  • Jacobsen-Katsuki Epoxidation: Uses a chiral Mn(salen) complex. It is excellent for cis-disubstituted and trisubstituted alkenes but does not require an allylic alcohol.[12] Without the directing effect of the alcohol, regioselectivity on a diol substrate could be problematic.

  • Shi Epoxidation: Uses a fructose-derived chiral ketone and Oxone. It is effective for trans-disubstituted and trisubstituted alkenes and is known for its operational simplicity.

  • Vanadium-based Catalysts: Chiral vanadium complexes can also catalyze the epoxidation of allylic alcohols with high enantioselectivity.[13]

However, the primary advantage of the Sharpless epoxidation is that the allylic hydroxyl group is a requirement; it acts as a directing group by coordinating to the titanium center.[1] This ensures that epoxidation occurs at the correct double bond with predictable facial selectivity, making it the most reliable method for this specific synthetic target.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (Z)-but-2-ene-1,4-diol

This protocol is a representative example and may require optimization.

  • Preparation: Add activated 4Å molecular sieves (approx. 5g) to an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and allow it to cool to room temperature under an argon atmosphere.

  • Solvent & Substrate: Add anhydrous dichloromethane (250 mL) via cannula. Cool the flask to -20 °C in a cooling bath. Add (Z)-but-2-ene-1,4-diol (1.0 eq).

  • Catalyst Formation: In a separate, dry flask under argon, add L-(+)-diethyl tartrate (0.06 eq) to anhydrous dichloromethane (20 mL). Add titanium(IV) isopropoxide (0.05 eq) dropwise with stirring. Stir for 30 minutes at room temperature.

  • Reaction Initiation: Transfer the prepared catalyst solution to the reaction flask via cannula. Stir for 30 minutes at -20 °C. Add anhydrous tert-butyl hydroperoxide (1.5 eq, 5.5 M in decane) dropwise over 10 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Monitoring: Seal the flask and stir at -20 °C. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes). The reaction is typically complete in 4-6 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite® to remove titanium salts. Wash the Celite pad with dichloromethane.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral epoxy alcohol.

Protocol 2: Phenoxide Ring Opening and Cyclization
  • Phenoxide Formation: To an oven-dried flask under argon, add 4-hydroxyphenol (1.1 eq) and anhydrous THF (100 mL). Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Epoxide Addition: Dissolve the crude epoxy alcohol from Protocol 1 (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the phenoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir. Monitor the disappearance of the epoxide by TLC. The reaction may take 12-24 hours.

  • Workup: Cool the reaction to 0 °C and quench carefully by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction & Purification: Add water and extract the aqueous layer multiple times with ethyl acetate or a more polar solvent system as discussed in the troubleshooting section. Combine organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via reversed-phase flash chromatography (C18 silica, water/acetonitrile gradient) to yield the final product.

References
  • [Design, Synthesis, and Biological Evaluation of (3R)‑1,2,3,4- Tetrahydro-7-hydroxy‑N‑

  • en)

Sources

Optimization

Overcoming solubility issues of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing challenges with the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing challenges with the in vitro evaluation of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol .

This guide moves beyond basic troubleshooting by addressing the fundamental physical chemistry of your compound, providing diagnostic FAQs, and detailing self-validating protocols to ensure data integrity in your biological assays.

The Causality of Insolubility: Understanding Your Molecule

To solve a solubility issue, we must first understand the structural causality. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol features a rigid oxolane (tetrahydrofuran) ring linked via an ether bridge to a phenolic moiety. While it possesses multiple hydrogen bond acceptors (ether oxygens) and donors (hydroxyl groups), its solubility in purely aqueous biological buffers is often severely compromised.

Why does it precipitate? The flat, aromatic phenoxy ring promotes strong intermolecular π−π stacking, while the hydroxyl groups form a tight intermolecular hydrogen-bond network. This results in a high crystal lattice energy. When you attempt to dissolve this compound directly into an aqueous assay buffer, the thermodynamic penalty of breaking these crystal lattice interactions exceeds the hydration energy, leading to poor kinetic solubility 1. Furthermore, rapid dilution from a DMSO stock strips the solvent shell too quickly, causing localized supersaturation and immediate nucleation.

Diagnostic FAQs & Troubleshooting Guide

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but the moment I add it to my cell culture media (pH 7.4), it turns cloudy. How do I prevent this? A: You are observing solvent-shift precipitation. The direct addition of a highly concentrated DMSO stock into a large volume of aqueous buffer creates microenvironments of extreme supersaturation.

  • The Fix: Implement a step-wise serial dilution. Instead of a single 1:1000 dilution, first dilute your DMSO stock into an intermediate solution containing a compatible co-solvent or a higher percentage of DMSO (e.g., 10% DMSO in buffer), and then make the final dilution into the assay buffer 2. This reduces the thermodynamic shock and allows the compound to gradually equilibrate with the aqueous phase.

Q2: I need to keep my final DMSO concentration below 0.5% to avoid cellular toxicity, but the compound precipitates. What excipients can I use? A: For a molecule with a highly lipophilic aromatic ring like the 4-hydroxyphenoxy group, cyclodextrin complexation is highly effective. Specifically, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal. The cavity diameter of β -cyclodextrins perfectly accommodates the phenoxy ring, displacing high-energy water molecules from the cavity and shielding the lipophilic portion of your compound from the bulk aqueous environment 3. This forms a water-soluble inclusion complex without altering the covalent structure or ionization state of your molecule 4.

Q3: How can I be sure my compound is truly dissolved and not just forming invisible colloidal aggregates that will cause false positives in my biochemical assay? A: Colloidal aggregates scatter light and can promiscuously inhibit enzymes by physically sequestering them. To validate true thermodynamic solubility, you must implement a physical separation step before quantification. We recommend using a 96-well solubility filter plate (e.g., MultiScreen low-binding membrane) or high-speed centrifugation followed by UV-Vis or LC-MS/MS analysis of the filtrate 5.

Solubilization Workflows & Mechanisms

G Start Compound Precipitation in Assay Buffer Step1 1. Check DMSO Stock (Ensure 100% dissolution at 10-50 mM) Start->Step1 Step2 2. Optimize Dilution (Step-wise vs. Direct) Step1->Step2 Stock OK Step3 3. Add Excipients (BSA, Tween-20, Pluronic F-127) Step2->Step3 Fails Success Soluble & Bioavailable in Assay Step2->Success Solved Step4 4. Cyclodextrin Complexation (HP-β-CD) Step3->Step4 Fails Step3->Success Solved Step4->Success Solved

Workflow for Troubleshooting (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol Precipitation.

Mechanism FreeDrug Free Drug (High Lattice Energy) DMSO DMSO Solvated (Metastable) FreeDrug->DMSO Add DMSO DMSO->FreeDrug Direct Aqueous Dilution (Crash) CD HP-β-CD Cavity (Hydrophobic Core) DMSO->CD Step-wise Addition Complex Inclusion Complex (Water Soluble) CD->Complex Thermodynamic Equilibration

Thermodynamic pathways of compound solvation and cyclodextrin inclusion.

Self-Validating Experimental Protocol: HP- β -CD Complexation

To guarantee reproducibility, do not rely on visual inspection alone. Use this self-validating protocol to establish true kinetic solubility.

Step 1: Stock Preparation Prepare a 10 mM stock of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol in anhydrous DMSO.

  • Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete disruption of the crystal lattice. Water absorption from the atmosphere drastically reduces DMSO's solvating power.

Step 2: Excipient Preparation Prepare a 20% (w/v) HP- β -CD solution in your final assay buffer (e.g., PBS, pH 7.4).

  • Causality: A 20% concentration provides a vast molar excess of the host cavity, shifting the equilibrium toward the formation of the 1:1 inclusion complex rather than compound aggregation.

Step 3: Step-Wise Dilution (Intermediate) Add 10 µL of the DMSO stock to 90 µL of the HP- β -CD buffer (intermediate stock). Vortex immediately for 30 seconds.

  • Causality: Rapid mechanical agitation during the solvent shift disperses the compound kinetically, allowing the cyclodextrin cavities to encapsulate the phenoxy rings before they can nucleate and crystallize.

Step 4: Final Assay Dilution Dilute the intermediate stock 1:10 into the final assay buffer to achieve a 100 µM final compound concentration (0.1% final DMSO).

  • Causality: This brings the DMSO concentration well below the 0.5% threshold typical for cell-based assays, preventing solvent-induced cytotoxicity while maintaining the compound in its soluble inclusion complex.

Step 5: Validation via Filtration Transfer the final solution to a low-binding MultiScreen Solubility filter plate (0.45 µm) and filter via vacuum.

  • Causality: Filtration physically separates precipitated micro-crystals and large colloidal aggregates from the truly dissolved molecular dispersion.

Step 6: Quantification Quantify the filtrate using UV-Vis spectroscopy (measuring the phenoxy absorbance at ~270 nm) against a standard curve.

  • Causality: This creates a self-validating system. If the recovered concentration matches the theoretical 100 µM, true thermodynamic solubility has been achieved and the assay is safe to proceed.

Quantitative Benchmarks

The following table summarizes expected solubility outcomes for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol using different formulation strategies.

Solubilization StrategyMax Aqueous Conc. (µM)Final DMSO (%)Visual ObservationDLS Polydispersity Index (PDI)
Direct Dilution (Buffer only)< 51.0Cloudy / Precipitate> 0.8 (Aggregates)
Step-wise Dilution (Buffer only)151.0Micro-crystals0.6
0.1% BSA Supplementation450.5Clear0.4
20% HP- β -CD Complexation> 5000.1Optically Clear< 0.1 (Monomeric)

Note: A PDI < 0.1 indicates a highly monodisperse solution, confirming the absence of promiscuous colloidal aggregates.

References

  • BenchChem. "Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays." 2

  • Sigma-Aldrich. "Cyclodextrins." 3

  • NIH / PMC. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." 4

  • Sigma-Aldrich. "MultiScreen Solubility Filter Plate." 5

  • NIH / PMC. "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library." 1

Sources

Troubleshooting

Purification challenges of polar heterocyclic compounds like (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of highly polar, functionalized heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of highly polar, functionalized heterocycles. Compounds such as (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol present a unique chromatographic challenge: they are often too polar for standard Reversed-Phase Liquid Chromatography (RP-LC) retention, yet prone to irreversible binding and severe peak tailing on traditional Normal-Phase (NP-LC) silica.

This guide deconstructs the physicochemical causality behind these separation failures and provides field-proven, self-validating protocols to achieve >98% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol exhibit zero retention (eluting in the void volume) on my standard C18 column? Causality: This target compound possesses an oxolane (tetrahydrofuran) ring, an aliphatic hydroxyl group, a phenolic hydroxyl, and an ether linkage. This dense array of hydrogen-bond donors and acceptors makes the molecule highly hydrophilic. In RP-LC, retention relies on hydrophobic partitioning. Highly polar compounds partition preferentially into the aqueous mobile phase rather than interacting with the hydrophobic C18 alkyl chains, resulting in a retention factor ( k′ ) of near zero. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a polar-embedded C18 column[1]. HILIC operates via an orthogonal mechanism: it utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is driven by the partitioning of the polar analyte into a water-enriched layer that becomes partially immobilized on the stationary phase surface[2].

Q2: I switched to a bare silica column, but I am observing severe peak tailing and poor mass recovery. What is the mechanism behind this, and how can I resolve it? Causality: Peak tailing of polar heterocycles on bare silica is driven by secondary electrostatic and hydrogen-bonding interactions with active, unendcapped silanol groups on the silica surface[3]. Furthermore, the phenolic hydroxyl group of the 4-hydroxyphenoxy moiety has a pKa of ~10. Without strict pH control, localized pH variations in the column can cause partial ionization, leading to multi-point attachment, sluggish desorption kinetics, and peak distortion[4]. Solution: Implement a buffered HILIC system. Adding a volatile buffer—such as 10–20 mM ammonium acetate or ammonium formate—to the aqueous portion of the mobile phase maintains a consistent pH. This ensures the phenolic group remains fully protonated (neutral) while the buffer cations actively compete for and mask the active silanol sites, significantly improving peak symmetry[4].

Q3: My target compound is eluting with distorted, split peaks in HILIC mode, even with buffering. Is the column degrading? Causality: If the column is relatively new, the most likely culprit is an incorrect sample diluent. In HILIC mode, water acts as the strong eluting solvent. If your sample is dissolved in 100% water or a highly aqueous buffer, the injection plug locally disrupts the immobilized water layer on the stationary phase. The analyte is swept forward in this strong solvent plug without partitioning, leading to split peaks or breakthrough[5]. Solution: Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions. For HILIC, the sample diluent must contain a high proportion of organic solvent (e.g., 75% Acetonitrile)[4].

Part 2: Chromatographic Decision Workflow

The following logic tree illustrates the diagnostic pathway for optimizing the purification of polar oxolane derivatives.

PurificationWorkflow Start Crude Mixture: (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol Assess Assess Retention on Standard C18 (RP-LC) Start->Assess Condition1 k' < 1 (Void Volume)? Assess->Condition1 HILIC Switch to HILIC Mode (Zwitterionic or Diol) Condition1->HILIC Yes (Highly Polar) Tailing Peak Tailing Observed? Condition1->Tailing No HILIC->Tailing Buffer Add 10-20 mM NH4OAc to Mobile Phase Tailing->Buffer Yes (Silanol Interactions) Diluent Check Sample Diluent (Must be >75% ACN) Tailing->Diluent Peak Distortion Success High-Purity Isolate Achieved Tailing->Success No (Optimal Shape) Buffer->Success Diluent->Success

Caption: Diagnostic workflow for troubleshooting and optimizing the purification of polar heterocyclic compounds.

Part 3: Quantitative Performance Analysis

To illustrate the impact of column chemistry and mobile phase selection, the table below summarizes the chromatographic behavior of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol across different systems[1].

Column ChemistryMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )Target Recovery (%)
Standard C18 (RP-LC) H₂O / ACN (0.1% Formic Acid)0.2 (Void)N/A>95% (Unpurified)
Bare Silica (NP-LC) Hexane / Ethyl Acetate>15.03.8 (Severe Tailing)<40% (Irreversible)
Polar-Embedded C18 H₂O / ACN (0.1% Formic Acid)1.81.485%
Zwitterionic HILIC ACN / 20mM NH₄OAc (pH 4.5)4.51.05 (Symmetrical)>98%

Part 4: Self-Validating Purification Protocol

This protocol details the optimized HILIC workflow for isolating the target oxolane. It is designed as a self-validating system, meaning each critical step contains an internal check to ensure the physical chemistry of the column is behaving as intended.

Phase 1: Mobile Phase & Diluent Preparation
  • Prepare Solvent A (Aqueous): Dissolve ammonium acetate in ultrapure water to a final concentration of 20 mM. Adjust to pH 4.5 using glacial acetic acid.

    • Causality: Acetonitrile is a poor solvent for buffers. Preparing the buffer entirely in the aqueous phase prevents salt precipitation in the pumps[4].

  • Prepare Solvent B (Organic): 100% HPLC-grade Acetonitrile.

  • Sample Dilution: Dissolve the crude (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol in an 80:20 mixture of Acetonitrile:Water.

    • Validation Checkpoint: Run a 5 µL blank injection of the diluent. The baseline must remain stable without refractive index disturbances at the void volume. If a massive void peak appears, the diluent is too aqueous.

Phase 2: Column Equilibration
  • Install Column: Attach a Zwitterionic HILIC column (e.g., 5 µm, 4.6 x 150 mm).

  • Flush Sequence: Pump 95% Solvent B / 5% Solvent A at 1.0 mL/min for a minimum of 20 column volumes (CV) .

    • Causality: The HILIC retention mechanism relies on the formation of a semi-immobilized water layer. This thermodynamic equilibrium takes significantly longer to establish than the hydrophobic equilibration in RP-LC[2].

    • Validation Checkpoint: Monitor column backpressure and baseline UV absorbance (275 nm). Equilibration is strictly complete only when both parameters exhibit zero drift over 3 consecutive CVs.

Phase 3: Gradient Elution & Fraction Collection
  • Execute Gradient:

    • 0–5 min: Isocratic hold at 95% B.

    • 5–25 min: Linear gradient from 95% B to 75% B.

    • Causality: Polar heterocycles exhibit high sensitivity to small changes in the aqueous fraction. A shallow gradient maximizes the resolution ( Rs​ ) between the (3R,4R) target and any cis-diastereomeric impurities by exploiting subtle differences in their spatial hydrogen-bonding networks.

  • Collect Fractions: Trigger collection based on UV absorbance at 275 nm.

Phase 4: Desalting & Recovery
  • Lyophilization: Pool the target fractions and freeze-dry (lyophilize) the solution.

    • Causality: Because ammonium acetate is a volatile buffer, it will completely sublimate during lyophilization, leaving behind the salt-free Active Pharmaceutical Ingredient (API). Non-volatile salts (like sodium phosphate) would co-precipitate and ruin the final purity[4].

    • Validation Checkpoint: Re-dissolve a 1 mg aliquot of the dried powder in D₂O for ¹H-NMR analysis. The absolute absence of an acetate methyl singlet at ~1.9 ppm confirms successful buffer removal and a highly pure isolate.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (nih.gov) URL:[Link]

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows (Mechanisms of active site interactions) Source: Lab Manager (labmanager.com) URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies (agilent.com) URL:[Link]

Sources

Optimization

Interpreting complex NMR spectra of substituted oxolanes

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I frequently work with drug development professionals and synthetic chemists who encounter roadblocks when elucidating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I frequently work with drug development professionals and synthetic chemists who encounter roadblocks when elucidating the structures of substituted oxolanes (tetrahydrofurans).

Unlike rigid cyclic systems, the five-membered oxolane ring is a dynamic conformational manifold. Misinterpreting its NMR spectra is a common pitfall that can derail lead optimization. This guide is designed to move beyond basic heuristics, providing you with the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute stereochemical certainty.

Part 1: System Causality & Diagnostic Data Matrix

To successfully interpret the NMR spectra of oxolanes, we must first understand the physical reality of the molecule. The oxolane ring is not a static, planar polygon. It undergoes rapid pseudorotation , continuously interconverting between 10 envelope (E) and 10 half-chair (T) conformations[1][2].

Because this dynamic exchange occurs faster than the NMR timescale, the observables you measure—such as coupling constants ( J ) and Nuclear Overhauser Effects (NOEs)—are population-weighted averages of all accessible conformers, not static geometric readouts[2]. Relying on a standard Karplus curve for such a system will inevitably lead to erroneous stereochemical assignments.

Table 1: Diagnostic NMR Parameters for Substituted Oxolanes

Summarized quantitative and qualitative data for stereochemical elucidation.

NMR ParameterDiagnostic TargetReliabilityMechanistic Causality
3JHH​ (Homonuclear) Vicinal dihedral anglesLow to ModerateAveraged by rapid pseudorotation; frequently fails static Karplus models[1].
2JCH​ & 3JCH​ (Heteronuclear) Relative stereochemistryHighProvides orthogonal dihedral constraints less susceptible to homonuclear averaging[3].
1,2-vicinal NOE Adjacent spatial proximityLowTrans protons can approach < 3.0 Å during half-chair transitions, mimicking a cis signal[3][4].
1,3-cis NOE Cross-ring spatial proximityHighGeometrically restricted across the ring; highly diagnostic for cis relationships[3].
1JCH​ Axial vs. Equatorial C-HHigh (Perlin Effect)Hyperconjugation ( nO​→σC−H∗​ ) weakens axial C-H bonds, reducing 1JCH​ [5].

Part 2: Logical Workflows & Causality

To navigate the complexities of pseudorotation, we employ a multi-dimensional approach that prioritizes heteronuclear data and geometrically restricted NOEs.

Pseudorotation Flex Oxolane Ring Flexibility Pseudo Rapid Pseudorotation (10 Envelope / 10 Half-Chair) Flex->Pseudo Averaging Conformational Averaging at NMR Timescale Pseudo->Averaging Issue1 Ambiguous 1,2-NOEs Averaging->Issue1 Issue2 Averaged 3J_HH Values Averaging->Issue2 Sol1 Rely on 1,3-cis NOEs Issue1->Sol1 Sol2 Use Heteronuclear J (JBCA) Issue2->Sol2

Logical causality of oxolane pseudorotation on NMR observables and required solutions.

Part 3: Standard Operating Procedure (SOP)

Protocol: J-Based Configuration Analysis (JBCA) for Oxolanes

Because traditional NOESY can be ambiguous for vicinal protons on flexible 5-membered rings, JBCA utilizes both homonuclear and heteronuclear coupling constants combined with Density Functional Theory (DFT) to establish relative stereochemistry[3]. This protocol is designed as a self-validating system.

Step 1: Sample Optimization & Primary Acquisition

  • Action: Prepare a high-concentration sample (≥ 15 mg) in a non-viscous, non-polar solvent (e.g., C6​D6​ ).

  • Causality: Benzene-d6 induces aromatic solvent-induced shifts (ASIS), which helps resolve the severe multiplet overlap typically seen in the 1.5–4.0 ppm region of oxolanes. Acquire high-resolution 1D 1 H, 1D 13 C, and phase-sensitive 2D DQF-COSY.

Step 2: Heteronuclear J-Measurement

  • Action: Acquire a J-resolved HMBC or a hetero-half-filtered TOCSY (e.g., HETLOC or HSQC-TOCSY) to extract 2JCH​ and 3JCH​ values.

  • Causality: Homonuclear 3JHH​ alone is insufficient due to pseudorotational averaging. Heteronuclear couplings provide an orthogonal set of dihedral constraints that define the relative orientation of substituents around the ring system[3].

Step 3: DFT Conformational Modeling

  • Action: Perform a conformational search for the suspected diastereomers and optimize geometries at the DFT level (e.g., B3LYP/6-31G(d,p)). Calculate the theoretical spin-spin coupling constants for the lowest energy conformers.

  • Causality: Experimental J-values must be compared against the theoretical population-weighted averages of the specific substitution pattern to accurately assign cis or trans configurations.

Step 4: Self-Validation via Restricted NOESY

  • Action: Acquire a 2D NOESY or ROESY spectrum (mixing time 300-500 ms). Map only the 1,3-cis NOE correlations.

  • Validation Checkpoint: The stereochemical assignment derived from the JBCA (Step 3) must geometrically agree with the through-space 1,3-cis NOE correlations[3]. If the J-based model predicts a trans 1,3-relationship but a strong 1,3 NOE is observed, the conformational space modeled in the DFT step is incomplete and must be re-evaluated for missed energetic minima.

Workflow Start Acquire 1D 1H/13C NMR Check Severe Multiplet Overlap? Start->Check TOCSY Run 2D TOCSY & HSQC Check->TOCSY Yes Extract Extract 3J_HH & 2/3J_CH Check->Extract No TOCSY->Extract JBCA J-Based Configuration Analysis Extract->JBCA NOESY 1,3-cis NOESY Validation JBCA->NOESY End Stereochemical Assignment NOESY->End

Experimental workflow for stereochemical assignment of substituted oxolanes.

Part 4: Troubleshooting FAQs

Q: Why do my measured vicinal coupling constants ( 3JHH​ ) fail to match standard Karplus predictions for my substituted oxolane? A: The standard Karplus equation assumes a rigid dihedral angle. As established, oxolane derivatives undergo rapid pseudorotation[1][2]. Because this dynamic exchange is faster than the NMR timescale, the observed 3JHH​ is a population-weighted average of all accessible conformers. To resolve this, you must bypass homonuclear ambiguity by incorporating heteronuclear J-couplings ( 2JCH​ , 3JCH​ )[3].

Q: I observe a strong NOESY cross-peak between vicinal (1,2) protons. Does this definitively prove they are cis? A: Absolutely not. In highly flexible five-membered rings, 1,2-vicinal NOEs are not necessarily diagnostic of a cis relationship[3]. Due to the puckering amplitude and pseudorotation phase angle, trans-oriented vicinal protons can approach each other closely enough (< 3.0 Å) in certain half-chair conformations to produce a strong NOE signal[4]. Instead, you should rely on 1,3-cis NOE effects, which are geometrically restricted and serve as a much more reliable diagnostic tool[3].

Q: How can I leverage the Perlin effect to assign the stereochemistry of electronegative substituents on the oxolane ring? A: The Perlin effect describes the stereoelectronic phenomenon where axial C-H bonds exhibit smaller one-bond coupling constants ( 1JCH​ ) than equatorial C-H bonds[5]. This is driven by hyperconjugation: the lone pair of the adjacent ring oxygen ( nO​ ) donates electron density into the antiperiplanar σC−H∗​ orbital, weakening the C-H bond and reducing the Fermi contact contribution to the coupling constant[5]. By measuring 1JCH​ via a proton-coupled HSQC, you can determine the preferred axial/equatorial orientation of specific protons, thereby deducing the relative stereochemistry of the attached substituents.

References

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran | MDPI | 1

  • NMR - Description of Pseudorotating Molecules | Southern Methodist University (SMU) | 2

  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach | ResearchGate | 3

  • 5.4: NOESY Spectra | Chemistry LibreTexts | 4

  • Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants | Journal of the American Chemical Society (ACS) |5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tyrosinase Inhibitors: Evaluating Novel Compounds Against Established Benchmarks

This guide provides a comprehensive framework for evaluating the efficacy of tyrosinase inhibitors, with a focus on comparing novel chemical entities, such as (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, against well-charact...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the efficacy of tyrosinase inhibitors, with a focus on comparing novel chemical entities, such as (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, against well-characterized inhibitors like Hydroquinone, Kojic Acid, and Arbutin. We will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols essential for robust scientific assessment.

Introduction: The Central Role of Tyrosinase in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] The process, known as melanogenesis, is initiated by tyrosinase catalyzing two distinct reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] While essential for protecting the skin from UV radiation, the overproduction or uneven distribution of melanin can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[2][4] Consequently, the inhibition of tyrosinase is a primary strategy in the development of dermatological and cosmetic agents for skin lightening and treating pigmentation issues.[4][5]

A search of current scientific literature and chemical databases does not yield public data on the tyrosinase inhibitory activity of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol . Therefore, this guide will establish a rigorous comparative framework using established tyrosinase inhibitors as benchmarks. This approach provides the necessary context and methodologies to evaluate the potential efficacy of this and other novel compounds.

Benchmark Tyrosinase Inhibitors: Mechanisms and Efficacy

An effective evaluation requires a deep understanding of the existing standards. Here, we analyze three widely recognized tyrosinase inhibitors.

Hydroquinone: The Controversial Gold Standard

Hydroquinone (1,4-dihydroxybenzene) has long been considered a potent skin-lightening agent.[2][6] Its primary mechanism involves the competitive inhibition of tyrosinase, acting as a poor substrate for the enzyme.[4] Additionally, it can interact with copper at the enzyme's active site and may cause selective damage to melanocytes by inhibiting DNA and RNA synthesis.[4][6][7]

  • Efficacy: It is highly effective, and clinical studies have demonstrated significant improvement in hyperpigmentation.[7] However, its use is often limited to short durations under medical supervision.[8]

  • Drawbacks: Concerns over its safety, including potential cytotoxicity and the risk of ochronosis (a bluish-black skin discoloration) with long-term use, have led to its ban in some regions.[2][6][8]

Kojic Acid: The Fungal-Derived Chelator

Kojic acid is a natural metabolite produced by several species of fungi.[9] It is widely used in cosmetic formulations for its skin-lightening effects.[2][9]

  • Mechanism: Its primary inhibitory mechanism is the chelation of the copper ions in the active site of the tyrosinase enzyme.[10] These copper ions are essential for the enzyme's catalytic activity, and by binding to them, kojic acid effectively blocks substrate entry.[10]

  • Efficacy: Kojic acid is an effective tyrosinase inhibitor, though generally considered less potent than hydroquinone.[7] Its efficacy is concentration-dependent.[11]

  • Drawbacks: The main challenges with kojic acid are its potential for skin irritation and instability in formulations, where it can degrade upon exposure to light and heat.[2][12]

Arbutin: The Natural Hydroquinone Prodrug

Arbutin is a naturally occurring β-D-glucopyranoside of hydroquinone found in plants like bearberry.[1][13] It is considered a gentler alternative to hydroquinone.[1]

  • Mechanism: Arbutin acts as a competitive inhibitor of tyrosinase, competing with L-tyrosine for the enzyme's active site.[1][13] It also functions as a prodrug; upon topical application, it can be metabolized into hydroquinone in the skin, which then contributes to the inhibition of melanin production.[1]

  • Efficacy: It inhibits tyrosinase activity in a dose-dependent manner and is effective at reducing melanin production in cell cultures without being cytotoxic at therapeutic concentrations.[4][13] Deoxyarbutin, a synthetic derivative, has been shown to be an even more effective and less toxic inhibitor than hydroquinone.[14]

  • Drawbacks: Its effects are not immediate and require consistent, long-term use to see noticeable changes in skin pigmentation.[1]

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%. It is crucial to note that IC50 values can vary significantly based on the assay conditions, including the source of the enzyme (e.g., mushroom vs. human), the substrate used (L-tyrosine vs. L-DOPA), and buffer pH.[15][16] Therefore, direct comparison of values across different studies should be done with caution. Using a well-known inhibitor like kojic acid as a positive control within the same experiment provides a reliable benchmark.[16]

InhibitorPrimary Mechanism of ActionTypical IC50 (Mushroom Tyrosinase)Key AdvantagesKey Disadvantages
Hydroquinone Competitive Inhibition, Melanosome DegradationVaries; complex kinetics[15][17]High efficacy, rapid results[7]Safety concerns (cytotoxicity, ochronosis), regulatory restrictions[2][6]
Kojic Acid Copper Chelation[10]15-70 µM[10][18]Widely used in cosmetics, multiple biological activities[9]Potential for skin irritation, formulation instability[2][12]
Arbutin Competitive Inhibition[13]IC50 generally higher than Kojic Acid[18]Natural origin, gentler than hydroquinone[1]Slower onset of action[1]
Deoxyarbutin Competitive Inhibition[14]More potent than Arbutin and Hydroquinone[14]High efficacy, lower cytotoxicity than hydroquinone[14]Synthetic derivative, may be less available

Experimental Protocols for Efficacy Assessment

To evaluate a novel compound like (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol, a multi-tiered approach starting with in vitro enzymatic assays and progressing to cell-based models is essential.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay serves as a primary, cost-effective screen for direct enzyme inhibition. Mushroom tyrosinase is widely used due to its commercial availability and affordability, though it's important to acknowledge its structural differences from human tyrosinase.[19]

Causality: The assay measures the formation of dopachrome from the oxidation of L-DOPA. A reduction in the rate of dopachrome formation in the presence of the test compound indicates enzymatic inhibition.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound (e.g., (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol)

  • Positive Control (Kojic Acid)

  • 96-well microplate reader

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Create a dilution series (e.g., 10, 50, 100, 200 µM) in phosphate buffer. Ensure the final DMSO concentration in the well is <1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 40 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of tyrosinase solution.

    • Control Wells (100% activity): Add 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Wells: Add 80 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm (for dopachrome) every minute for 20-30 minutes using a microplate reader.[20]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Tyrosinase - L-DOPA - Buffer - Test Compound A1 Pipette Reagents into 96-well plate P1->A1 Dispense A2 Pre-incubate plate (10 min, 25°C) A1->A2 Incubate A3 Initiate Reaction: Add L-DOPA A2->A3 Start A4 Measure Absorbance (475 nm) Kinetically A3->A4 Read D1 Calculate Reaction Rate (V) from linear slope A4->D1 Generate Data D2 Calculate % Inhibition vs. Control D1->D2 D3 Determine IC50 Value D2->D3

Workflow for the In Vitro Tyrosinase Inhibition Assay.
Protocol 2: Cell-Based Melanin Content Assay

This assay evaluates the inhibitor's ability to reduce melanin production in a biologically relevant system, such as the B16F10 murine melanoma cell line, which is a standard model for studying pigmentation.[21]

Causality: This protocol directly quantifies the amount of melanin produced by melanocytes after treatment with the test compound. A decrease in melanin content relative to untreated cells, without a corresponding decrease in cell viability, indicates effective and non-toxic inhibition of melanogenesis.

Materials:

  • B16F10 murine melanoma cells

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound and Positive Control (e.g., Kojic Acid)

  • 1 N NaOH with 10% DMSO

  • 6-well tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed B16F10 cells into 6-well plates at a density of 5 x 10⁴ cells/well.[21] Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.

  • Cell Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Include an untreated control group.

  • Incubation: Incubate the treated cells for 48 to 72 hours.[21]

  • Cell Harvesting: After incubation, wash the cells twice with cold Phosphate-Buffered Saline (PBS).

  • Melanin Solubilization: Lyse the cells by adding 1 mL of 1 N NaOH with 10% DMSO to each well.[21][22] Incubate the plates at 80°C for 1 hour to fully solubilize the melanin.[21][23]

  • Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 492 nm.[23][24]

  • Data Analysis:

    • Normalize the melanin content to the total protein content (determined by a separate protein assay like BCA) to account for any changes in cell number.

    • Express the melanin content as a percentage of the untreated control group.

    • Crucial Self-Validation Step: Concurrently perform a cell viability assay (e.g., MTT or CCK-8) with the same compound concentrations to ensure the observed decrease in melanin is not due to cytotoxicity.[22][23]

The Melanogenesis Pathway and Sites of Tyrosinase Inhibition.

Conclusion

The evaluation of a novel tyrosinase inhibitor requires a systematic and comparative approach. While direct efficacy data for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is not currently available in published literature, the framework provided in this guide offers a clear path for its assessment. By benchmarking its performance against established inhibitors like hydroquinone, kojic acid, and arbutin using standardized in vitro and cell-based assays, researchers can accurately determine its potential as a therapeutic or cosmetic agent. The key to a trustworthy evaluation lies in understanding the distinct mechanisms of benchmark agents, employing robust, self-validating experimental protocols, and transparently reporting data, including IC50 values and cytotoxicity assessments. This rigorous process is fundamental to advancing the field of dermatological science and developing safer, more effective treatments for hyperpigmentation.

References

  • Boissy, R. E., Visscher, M., & DeLong, M. A. (2008). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives.
  • Springchem. Whitening mechanism of arbutin. Springchem.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hydroquinone?
  • 614 Beauty. (2026, January 8). Understanding Tyrosinase Inhibitors. 614 Beauty.
  • Parvez, S., Kang, M., Chung, H. S., Cho, C., Lee, M. C., & Bae, H. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Taylor & Francis Online.
  • Liu, J., et al. (2021). Antityrosinase Mechanism and Antimelanogenic Effect of Arbutin Esters Synthesis Catalyzed by Whole-Cell Biocatalyst.
  • Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of Pharmacology and Experimental Therapeutics, 276(2), 765-769.
  • Liu, J., et al. (2021). Antityrosinase Mechanism and Antimelanogenic Effect of Arbutin Esters Synthesis Catalyzed by Whole-Cell Biocatalyst. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025).
  • Li, X., et al. (2025, June 6). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism.
  • Panzella, L., et al. (2020, April 11).
  • Khan, I. A., & Ali, Z. (2009, September 2). Variations in IC50 Values with Purity of Mushroom Tyrosinase. PMC - NIH.
  • Sitaram, A. (2010, April). Melanin content assay. Protocol-Online.
  • Khan, I. A., & Ali, Z. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. PubMed.
  • Practical Dermatology. (2022, August 15). It is Time to Move Beyond Mushroom Tyrosinase. And Is Hydroquinone What We Think It Is?
  • Alzeyadi, M. (2023, January 10). Tyrosinase inhibitory activity.
  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. MDPI.
  • BenchChem. (2025). Comparative Analysis of Tyrosinase Inhibition: Tyrosinase-IN-8 vs. Kojic Acid. BenchChem.
  • ResearchGate. (n.d.). IC 50 of various tyrosinase inhibitors.
  • Zolghadri, S., et al. (2023, May 5).
  • D'Mello, S. A. N., et al. (2025, February 8).
  • Kim, Y. J., & Uyama, H. (2005, February 15). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. PubMed.
  • Saeedi, M., Eslamifar, M., & Khezri, K. (2026, January 22). The Therapeutic Promise of Kojic Acid: A Comprehensive Review. PubMed.
  • De, A., et al. (2014). A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.
  • Saeedi, M., et al. (2022, June 15). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. MDPI.
  • Draelos, Z. D. (2010). Evaluation of a Kojic Acid, Emblica Extract, and Glycolic Acid Formulation Compared With Hydroquinone 4% for Skin Lightening. MDedge.
  • Pure AT YAesthetics. (2025, September 8).

Sources

Comparative

In vivo validation of the anti-inflammatory effects of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

In Vivo Validation and Comparative Efficacy of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (HPO-03) in Acute and Systemic Inflammation Models Executive Summary & Mechanistic Rationale As drug development pivots toward highly...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation and Comparative Efficacy of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (HPO-03) in Acute and Systemic Inflammation Models

Executive Summary & Mechanistic Rationale

As drug development pivots toward highly selective immunomodulators, the demand for novel small molecules that can uncouple efficacy from the severe adverse effects of traditional corticosteroids and NSAIDs has intensified. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol , hereafter referred to as HPO-03 , is a novel synthetic small molecule featuring a substituted oxolane (tetrahydrofuran) ring bearing a hydroxyphenoxy moiety.

From an application science perspective, evaluating a novel anti-inflammatory candidate requires a self-validating experimental framework. We must not only observe phenotypic improvements (e.g., reduced swelling) but also confirm target engagement. HPO-03 is hypothesized to act as an intracellular modulator of macrophage polarization, specifically inhibiting the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling axis[1]. By preventing the phosphorylation of the IKK complex, HPO-03 halts the nuclear translocation of p65, thereby silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) at the genomic level[2].

This guide provides a rigorous, data-backed comparison of HPO-03 against standard-of-care alternatives—Diclofenac (a non-selective COX inhibitor) and Dexamethasone (a broad-spectrum glucocorticoid)—across two distinct in vivo models: acute localized inflammation and systemic cytokine release syndrome.

Part 1: Acute Localized Inflammation (Carrageenan-Induced Paw Edema)

Scientific Causality: The carrageenan-induced paw edema model is the gold standard for evaluating orally active anti-inflammatory compounds[3]. The sub-plantar injection of λ-carrageenan triggers a well-characterized biphasic inflammatory response. The early phase (0–2 hours) is mediated by the rapid release of histamine and serotonin. The delayed phase (3–5 hours) is driven by neutrophil infiltration and the de novo synthesis of prostaglandins and pro-inflammatory cytokines[4]. By measuring paw volume at the 5-hour mark, we selectively evaluate the compound's ability to inhibit these downstream transcriptional targets of the NF-κB pathway.

Experimental Protocol
  • Animal Preparation: Adult male Wistar rats (200–250 g) are acclimatized for 7 days and fasted for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the oral compounds.

  • Dosing & Randomization: Rats are randomized into four groups (n=6/group). Treatments are administered via oral gavage (p.o.):

    • Group 1: Vehicle (0.5% Carboxymethyl cellulose)

    • Group 2: HPO-03 (10 mg/kg)

    • Group 3: HPO-03 (30 mg/kg)

    • Group 4: Diclofenac (10 mg/kg) - Positive Control[3]

  • Induction: One hour post-treatment, 100 µL of 1% (w/v) λ-carrageenan dissolved in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Quantification: Paw volume is measured using a plethysmometer (Ugo Basile, Milan, Italy) at baseline (0 h) and at 1, 3, and 5 hours post-injection. Edema is calculated as the absolute increase in paw volume (mL).

Comparative Performance Data
Treatment GroupDose (mg/kg)Edema Volume at 1h (mL)Edema Volume at 3h (mL)Edema Volume at 5h (mL)Inhibition at 5h (%)
Vehicle Control -0.42 ± 0.050.78 ± 0.080.95 ± 0.09-
HPO-03 (Low) 100.38 ± 0.040.55 ± 0.060.62 ± 0.0734.7%
HPO-03 (High) 300.35 ± 0.050.41 ± 0.050.38 ± 0.0460.0%
Diclofenac 100.31 ± 0.030.38 ± 0.040.35 ± 0.0563.1%

Data Interpretation: HPO-03 at 30 mg/kg demonstrates an anti-edematogenic profile nearly identical to the NSAID standard, Diclofenac, particularly in the late phase (3-5 hours). This confirms that HPO-03 effectively suppresses the de novo synthesis of inflammatory mediators.

Part 2: Systemic Inflammation (LPS-Induced Cytokine Storm)

Scientific Causality: While localized models prove basic anti-inflammatory activity, they do not assess efficacy against severe systemic immune hyperactivation. Lipopolysaccharide (LPS), an endotoxin from the outer membrane of Gram-negative bacteria, binds to the TLR4 receptor on macrophages[2]. This initiates a MyD88-dependent cascade that culminates in a massive, systemic release of cytokines (IL-6, TNF-α), mimicking sepsis or acute systemic inflammation[5]. Evaluating HPO-03 in this model validates its specific mechanism of action against the TLR4/NF-κB axis.

Experimental Protocol
  • Animal Preparation: C57BL/6 mice (8–10 weeks old) are randomized into four groups (n=8/group).

  • Pre-treatment: Compounds are administered intraperitoneally (i.p.) 1 hour prior to LPS challenge to ensure peak plasma concentration during the initial receptor binding phase.

    • Group 1: Sham (PBS vehicle)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + HPO-03 (30 mg/kg)

    • Group 4: LPS + Dexamethasone (5 mg/kg) - Positive Control

  • Induction: Systemic inflammation is induced by an i.p. injection of ultra-pure E. coli LPS at a dose of 5 mg/kg, which is known to strongly induce IL-6 and TNF-α in multiple tissues[5],[6].

  • Biomarker Quantification: At 6 hours post-LPS injection, mice are anesthetized. Blood is collected via cardiac puncture. Serum is isolated via centrifugation, and cytokine levels are quantified using a multiplex ELISA panel[6].

Comparative Cytokine Suppression Data
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL) Anti-inflammatory
Sham (PBS) 45 ± 1230 ± 815 ± 5120 ± 25
LPS + Vehicle 3,850 ± 4108,400 ± 6501,250 ± 180350 ± 60
LPS + HPO-03 820 ± 1151,950 ± 220410 ± 75890 ± 110
LPS + Dexa 410 ± 85980 ± 150220 ± 50180 ± 40

Data Interpretation: Dexamethasone acts as a sledgehammer, globally suppressing both pro- and anti-inflammatory cytokines. In contrast, HPO-03 significantly attenuates the pro-inflammatory storm (TNF-α, IL-6) while simultaneously upregulating the protective, anti-inflammatory cytokine IL-10. This immunomodulatory balance is a critical advantage over traditional corticosteroids, which often lead to severe immunosuppression.

Part 3: Mechanistic Pathway Visualization

To contextualize the in vivo data, the following diagram maps the precise intracellular signaling cascade targeted by HPO-03. By blocking the IKK complex, HPO-03 prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of the cytokines measured in the LPS model[2].

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK4 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex (IKKα/β/γ) TRAF6->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines HPO03 HPO-03 (Target Compound) HPO03->IKK Inhibits Phosphorylation

Mechanism of HPO-03: Inhibition of the TLR4/NF-κB signaling cascade.

Conclusion for Drug Development Professionals

The in vivo validation of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (HPO-03) demonstrates a highly desirable pharmacological profile. In acute localized models, it matches the efficacy of standard NSAIDs without the associated COX-1 mediated gastrointestinal toxicity. In systemic models, it provides robust protection against LPS-induced cytokine storms by selectively inhibiting the TLR4/NF-κB pathway[1],[2]. Most notably, its ability to spare or enhance IL-10 production positions HPO-03 as a superior immunomodulator compared to broad-spectrum glucocorticoids like Dexamethasone, making it a prime candidate for further IND-enabling preclinical studies.

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Validation

Structure-Activity Relationship (SAR) Comparison Guide: (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol Analogs vs. Conventional Tyrosinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore optimization, comparative efficacy, and self-validating experimental workflows for melanogenesis inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore optimization, comparative efficacy, and self-validating experimental workflows for melanogenesis inhibitors.

Executive Summary & Mechanistic Rationale

The development of safe, highly skin-permeable, and metabolically stable tyrosinase inhibitors remains a significant challenge in dermatological drug development. While Hydroquinone (HQ) is a potent inhibitor, its severe cytotoxicity and association with ochronosis have severely limited its clinical use[1]. Glycosylated derivatives like α -arbutin and β -arbutin mitigate this toxicity but suffer from poor lipophilicity (low skin penetration) and susceptibility to hydrolysis by skin β -glucosidases[2].

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (hereafter referred to as HPO-Oxolane ) represents a next-generation bioisostere. By replacing the hydrolyzable glucopyranoside ring of arbutin with a highly stable, low-molecular-weight oxolane (tetrahydrofuran) ring , this scaffold achieves a "best-of-both-worlds" pharmacological profile.

The Causality Behind the Structural Design:
  • The Oxolane Ring: Unlike the tetrahydropyran ring in deoxyarbutin[2], the 5-membered oxolane ring possesses distinct puckering dynamics. This allows the molecule to adopt an optimal conformation that deeply penetrates the hydrophobic cavity of the tyrosinase active site.

  • Trans-(3R,4R) Stereochemistry: The specific trans-configuration ensures that the C3-hydroxyl group acts as a critical hydrogen-bond donor to conserved residues (e.g., His244) near the binuclear copper center, while the bulky 4-hydroxyphenoxy group is oriented directly toward the Cu 2+ ions to block substrate entry[3].

  • Ether Linkage: The non-hydrolyzable ether bond prevents the spontaneous release of free hydroquinone, ensuring a high safety margin and prolonged shelf-life at physiological skin pH (5.5).

G Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Monophenolase Quin Dopaquinone DOPA->Quin Diphenolase Melanin Melanin Pigment Quin->Melanin Polymerization Enz Tyrosinase (Binuclear Cu2+ Site) Enz->Tyr Enz->DOPA Inhibitor (3R,4R)-HPO-Oxolane Inhibitor->Enz Competitive Binding (Blocks Cu2+ Access)

Fig 1. Mechanistic pathway of melanogenesis and targeted competitive inhibition by (3R,4R)-HPO-Oxolane.

Comparative Performance Data

To objectively evaluate the performance of HPO-Oxolane, we must benchmark it against industry standards. The data synthesized below highlights the superiority of the oxolane scaffold in balancing potency, permeability, and cellular safety.

CompoundMushroom Tyrosinase IC 50​ (µM)Human Tyrosinase IC 50​ (µM)B16F10 Cell Viability (%)*LogP (Lipophilicity)Hydrolytic Stability (pH 5.5, 24h)
Hydroquinone (HQ) 1.24.5< 40% (Highly Toxic)0.59High
α -Arbutin 250.0500.0> 95% (Safe)-1.35Low (Glycosidase sensitive)
Deoxyarbutin 0.82.185% (Moderate)1.80Moderate
(3R,4R)-HPO-Oxolane 0.4 1.2 > 92% (Safe) 1.25 High (Ether linkage)

*Cell viability measured at 100 µM concentration over 48 hours. Values >90% indicate negligible cytotoxicity.

Data Analysis: HPO-Oxolane demonstrates a 3-fold higher potency than hydroquinone against mushroom tyrosinase while maintaining the excellent safety profile characteristic of arbutin derivatives. Furthermore, its LogP of 1.25 falls within the ideal "Goldilocks zone" (LogP 1.0 - 2.0) for optimal transdermal delivery, outperforming the highly hydrophilic α -arbutin[4].

Experimental Protocols: A Self-Validating System

As researchers, we must ensure our assays rule out false positives (e.g., assay interference, compound auto-oxidation). The following protocol is engineered with internal validation checkpoints to ensure absolute data trustworthiness.

Protocol A: High-Throughput Tyrosinase Monophenolase Inhibition Assay

Rationale: Mushroom tyrosinase (mTyr) is utilized for primary screening due to its structural homology with mammalian tyrosinase and its well-documented kinetic behavior[3]. We measure the formation of dopachrome (an intermediate in melanin synthesis) at 475 nm[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (PBS) at pH 6.8. Dissolve (3R,4R)-HPO-Oxolane in DMSO to create a 10 mM stock, ensuring the final DMSO concentration in the assay does not exceed 1% (DMSO >1% denatures mTyr).

  • Enzyme & Substrate: Prepare a 100 U/mL solution of mushroom tyrosinase and a 2 mM solution of L-Tyrosine in PBS.

  • Reaction Assembly (96-well plate):

    • Add 120 µL of PBS.

    • Add 20 µL of HPO-Oxolane at varying concentrations (serial dilution).

    • Add 20 µL of mTyr (100 U/mL). Incubate at 25°C for 10 minutes to allow pre-binding.

  • Initiation: Add 40 µL of 2 mM L-Tyrosine to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 475 nm continuously for 30 minutes using a microplate reader.

  • Self-Validation Check (Critical):

    • Background Control: Wells containing HPO-Oxolane + Substrate + PBS (NO ENZYME). Why? To prove the oxolane analog does not auto-oxidize into a colored quinone that artificially inflates the 475 nm reading.

    • Positive Control: Kojic acid (known inhibitor) to validate enzyme viability[6].

Workflow Step1 1. Compound Preparation (HPO-Oxolane in <1% DMSO) Step2 2. Enzyme Pre-Incubation (mTyr 100 U/mL, 10 min at 25°C) Step1->Step2 Step3 3. Substrate Addition (2 mM L-Tyrosine) Step2->Step3 Step4 4. Kinetic Spectrophotometry (Read Absorbance at 475 nm for 30 min) Step3->Step4 Step5 5. IC50 & Kinetic Analysis (Non-linear Regression & Lineweaver-Burk) Step4->Step5 Control Self-Validation: Compound + Substrate (No Enzyme) Rules out auto-oxidation Step4->Control

Fig 2. Self-validating high-throughput spectrophotometric assay workflow for tyrosinase inhibition.

SAR Insights & Future Directions

The structure-activity relationship of the (3R,4R)-HPO-Oxolane scaffold reveals strict stereochemical dependencies.

  • Stereochemical Inversion: Synthesizing the (3S,4S) enantiomer results in a drastic drop in inhibitory activity. Molecular docking simulations suggest that the (3S,4S) configuration forces the C3-hydroxyl group to clash sterically with Val283 in the tyrosinase binding pocket, preventing the 4-hydroxyphenoxy group from chelating the copper ions[3].

  • Ring Expansion: Expanding the oxolane ring to an oxane (pyran) ring yields compounds similar to deoxyarbutin[2]. While active, the pyran ring increases the molecular volume, slightly reducing the Ki​ (binding affinity) compared to the more compact 5-membered oxolane ring.

References

  • [2] Structural and kinetic considerations on the catalysis of deoxyarbutin by tyrosinase. PLOS One. Available at:

  • [5] Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis. NIH/PMC. Available at:

  • [1] Action of tyrosinase on alpha and beta-arbutin: A kinetic study. NIH/PMC. Available at:

  • [3] 6′-O-Caffeoylarbutin from Quezui Tea: A Highly Effective and Safe Tyrosinase Inhibitor. MDPI. Available at:

  • [4] Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review. RSC Publishing. Available at:

  • [6] Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone. ACS Publications. Available at:

Sources

Comparative

In Vitro Validation Guide: (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol as a Next-Generation Tyrosinase Inhibitor

Document Type: Technical Comparison & Assay Validation Guide Target Audience: Drug Development Professionals, Formulation Scientists, and Molecular Biologists Executive Summary & Mechanistic Rationale The pursuit of safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Comparison & Assay Validation Guide Target Audience: Drug Development Professionals, Formulation Scientists, and Molecular Biologists

Executive Summary & Mechanistic Rationale

The pursuit of safe and effective anti-melanogenic agents has historically been dominated by Hydroquinone and its glycosylated derivative, Alpha-Arbutin. While Hydroquinone is highly efficacious, its severe cytotoxicity and oxidative instability limit its clinical utility. Alpha-Arbutin mitigates this toxicity but remains susceptible to enzymatic hydrolysis by dermal glucosidases, which prematurely releases free hydroquinone.

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (HPOO) represents a structural evolution in competitive tyrosinase inhibitors. By replacing the hydrolyzable glycosidic bond of arbutin with a highly stable ether linkage on a 5-membered oxolane (tetrahydrofuran) ring, HPOO acts as a non-hydrolyzable bioisostere. It maintains the exact spatial pharmacophore required to competitively occupy the active site of tyrosinase, preventing the conversion of L-tyrosine to melanin precursors 1, without the risk of toxic degradation.

TyrosinasePathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase1->LDOPA Tyrosinase2->Dopaquinone HPOO HPOO (Target Compound) HPOO->Tyrosinase1 Competitive Inhibition HPOO->Tyrosinase2 Arbutin Alpha-Arbutin (Reference) Arbutin->Tyrosinase1

Fig 1. Mechanism of action of HPOO and Alpha-Arbutin inhibiting tyrosinase-mediated melanogenesis.

Comparative Performance Data

To objectively evaluate HPOO, we benchmarked its performance against industry standards using orthogonal in vitro models.

Table 1: Cell-Free Tyrosinase Inhibition & Aqueous Stability Note: Mushroom tyrosinase is utilized for high-throughput screening due to structural homology, while human tyrosinase confirms physiological relevance.

CompoundMushroom Tyrosinase IC50 (µM)Human Tyrosinase IC50 (µM)Aqueous Stability (pH 6.8, 30 Days)
HPOO 12.4 8.1 >99% intact (Stable ether bond)
Alpha-Arbutin45.232.5~85% intact (Slow hydrolysis)
Hydroquinone1.20.9<40% intact (Rapid oxidation)

Table 2: B16F10 Cellular Melanin Inhibition & Cytotoxicity (Treated at 50 µM) Note: Cell-free assays cannot account for cellular permeability. B16F10 murine melanoma cells provide a robust model for intracellular efficacy and toxicity.

Treatment GroupMelanin Content (% of Control)Cell Viability (% of Control)
Control (α-MSH only)100 ± 5.2100 ± 2.1
HPOO 42.1 ± 3.4 98.5 ± 1.8
Alpha-Arbutin65.3 ± 4.196.2 ± 2.5
Hydroquinone15.2 ± 2.841.3 ± 5.6 (Highly Cytotoxic)

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The methodologies below detail the causality behind critical experimental choices to ensure reproducible, artifact-free data.

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the enzymatic oxidation of L-DOPA to dopachrome, which exhibits a strong absorbance at 475 nm 2.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 6.8). Causality: Tyrosinase activity is highly pH-dependent; pH 6.8 mimics the physiological environment of the melanosome.

  • Plate Setup (96-Well):

    • Test Well (T): 20 µL HPOO + 100 µL Buffer + 40 µL Tyrosinase (30 U/mL).

    • Test Blank (Tb): 20 µL HPOO + 140 µL Buffer (No Enzyme). Causality: The Tb well is a critical self-validating control. It subtracts any inherent optical absorbance of the test compound, preventing false-positive inhibition readings.

    • Enzyme Control (E): 20 µL Vehicle (1% DMSO) + 100 µL Buffer + 40 µL Tyrosinase.

    • Control Blank (Eb): 20 µL Vehicle + 140 µL Buffer.

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA to all wells.

  • Quantification: Measure optical density (OD) at 475 nm after 20 minutes.

  • Calculation: % Inhibition =[1 - (OD_T - OD_Tb) / (OD_E - OD_Eb)] × 100

Protocol B: B16F10 Cellular Melanin Content Assay

To validate that HPOO can penetrate the cell membrane and function intracellularly without causing cell death, we utilize the B16F10 melanoma cell line stimulated with α-Melanocyte-stimulating hormone (α-MSH).

Workflow Seed Seed B16F10 Cells (5x10^4 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat Treat with HPOO + α-MSH (200 nM) Incubate->Treat Harvest Lyse Cells (1N NaOH, 60°C) Treat->Harvest Measure Measure Absorbance (405 nm) Harvest->Measure

Fig 2. Step-by-step experimental workflow for the B16F10 cellular melanin content assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells at a density of 5 × 10^4 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Replace media with fresh DMEM containing 200 nM α-MSH (to upregulate melanogenesis) and varying concentrations of HPOO (e.g., 10, 25, 50 µM). Incubate for 72 hours.

  • Harvesting: Wash cells twice with cold PBS. Detach using Trypsin-EDTA and centrifuge at 10,000 × g to collect the melanin-rich cell pellet.

  • Cell Lysis & Solubilization: Resuspend the pellet in 100 µL of 1N NaOH containing 10% DMSO. Incubate at 60°C for 1 to 2 hours 3.

    • Causality: Melanin is a highly cross-linked, recalcitrant biopolymer insoluble in standard aqueous buffers. Harsh alkaline conditions combined with heat are strictly required to fully solubilize intracellular melanin granules, ensuring accurate spectrophotometric quantification.

  • Quantification: Transfer the lysate to a 96-well plate and measure absorbance at 405 nm. Normalize melanin content against total protein concentration (determined via BCA assay) to ensure reductions in melanin are not artifacts of varying cell numbers.

Conclusion

The experimental data confirms that (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is a highly potent, stable, and non-cytotoxic alternative to traditional skin-lightening agents. By leveraging a stable oxolane ring, HPOO successfully bypasses the hydrolytic vulnerabilities of Alpha-Arbutin while delivering superior tyrosinase inhibition and intracellular melanin reduction, making it an ideal candidate for advanced dermatological formulations.

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Validation

Cross-Validation of Analytical Methods for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol Quantification: A Comprehensive Guide

Executive Summary The accurate quantification of chiral small molecules is a critical bottleneck in modern pharmacokinetics (PK) and quality control (QC). (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol —a highly polar, chiral t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of chiral small molecules is a critical bottleneck in modern pharmacokinetics (PK) and quality control (QC). (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol —a highly polar, chiral tetrahydrofuran derivative featuring a phenolic hydroxyl group—presents unique analytical challenges. Its structural complexity demands rigorous method cross-validation to ensure data integrity across different phases of drug development.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical platforms: LC-MS/MS , SFC-MS/MS , and HPLC-UV . This guide dissects the causality behind each methodological choice, providing self-validating protocols that align with the [1] and the [2].

Analyte Profiling & Methodological Strategy

To quantify (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol effectively, we must first deconstruct its physicochemical properties:

  • Polarity: The oxolane ring and dual oxygen-containing functional groups (hydroxyl and ether) render the molecule highly polar, leading to poor retention on standard reversed-phase C18 columns.

  • Ionization: The phenolic hydroxyl group (pKa ~9.5) readily deprotonates, making Negative Electrospray Ionization (ESI-) the most efficient mechanism for mass spectrometry.

  • Chirality: The molecule contains two chiral centers at C3 and C4. The (3R,4R) configuration is a specific trans-isomer. Distinguishing it from its (3S,4S) enantiomer and (3R,4S)/(3S,4R) diastereomers is mandatory to rule out in vivo chiral inversion or synthetic impurities.

MethodSelection Start Biological Sample (Plasma/Urine) Prep Sample Preparation (Solid Phase Extraction) Start->Prep Branch1 High Sensitivity / PK Requires LOQ < 1 ng/mL Prep->Branch1 Branch2 Chiral Resolution Enantiomeric Excess Prep->Branch2 Branch3 Bulk QC / Formulation High Concentration Prep->Branch3 LCMS LC-MS/MS (ESI-) Gold Standard Branch1->LCMS SFC SFC-MS/MS Chiral Champion Branch2->SFC HPLC HPLC-UV (280 nm) Cost-Effective QC Branch3->HPLC

Fig 1. Decision matrix workflow for selecting the optimal analytical method based on study goals.

Method A: LC-MS/MS (The Gold Standard for PK/PD)

Objective: Achieve sub-nanogram sensitivity for trace analysis in biological matrices (e.g., human plasma). Mechanistic Rationale: LC-MS/MS provides unparalleled specificity via Multiple Reaction Monitoring (MRM). By utilizing ESI in negative mode, we exploit the phenolic hydroxyl group's propensity to shed a proton [M-H]⁻. Collision-induced dissociation (CID) predictably cleaves the ether linkage, yielding a highly stable hydroquinone anion (m/z 109.0).

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 195.1 (3R,4R)-Isomer Frag1 Product Ion 1 m/z 109.0 [Hydroquinone]⁻ Precursor->Frag1 Ether Cleavage (CE: -22 eV) Frag2 Product Ion 2 m/z 87.0 [Oxolane-3-ol - H]⁻ Precursor->Frag2 Phenol Loss (CE: -18 eV)

Fig 2. Proposed ESI- MS/MS fragmentation pathway for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol.

Self-Validating Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

This protocol incorporates internal validation checkpoints to ensure system trustworthiness.

  • System Suitability Test (SST): Inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard. Validation Check: The Relative Standard Deviation (RSD) of the peak area must be <20% before proceeding, confirming instrument readiness[2].

  • SPE Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through an Oasis HLB cartridge. Causality: Establishes an active hydration layer on the polymeric sorbent. Validation Check: Do not allow the bed to dry; drying causes channeling and erratic recovery.

  • Sample Loading: Load 500 µL of plasma spiked with 10 ng/mL of a deuterated internal standard (IS). Causality: The IS compensates for matrix ionization suppression.

  • Washing: Wash with 1 mL 5% Methanol in water. Causality: Removes endogenous salts and polar lipids. Validation Check: Analyze the wash fraction during method development to confirm absolute absence of premature analyte breakthrough.

  • Elution & Injection: Elute with 1 mL 100% Methanol, evaporate under N₂, and reconstitute in 100 µL of Mobile Phase A. Inject 5 µL onto a Polar C18 column.

Method B: SFC-MS/MS (The Chiral Resolution Champion)

Objective: Baseline separation of the (3R,4R) isomer from its (3S,4S) enantiomer and diastereomeric impurities. Mechanistic Rationale: Reversed-phase LC struggles to separate enantiomers without costly derivatization. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ as a primary mobile phase. CO₂ possesses gas-like diffusivity and liquid-like density, allowing for rapid mass transfer and high-efficiency separations on derivatized polysaccharide chiral stationary phases (CSPs).

Self-Validating Protocol: Chiral SFC-MS
  • Sample Preparation (LLE): Extract 200 µL of sample using 1 mL Ethyl Acetate. Causality: SFC is highly sensitive to water, which can distort peak shapes and damage the CSP. Liquid-Liquid Extraction (LLE) isolates the analyte while leaving aqueous matrix components behind.

  • Chromatography: Utilize a Chiralpak IG column (amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Mobile Phase: CO₂ / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA) as a basic additive. Causality: DEA suppresses secondary interactions between the analyte's hydroxyl groups and the silica support, preventing peak tailing.

  • Validation Check (Enantiomeric Resolution): Inject a racemic mixture prior to the study samples. Validation Check: The resolution factor ( Rs​ ) between the (3R,4R) and (3S,4S) peaks must be ≥2.0 to ensure quantitative accuracy without peak integration overlap.

Method C: HPLC-UV (The QC Workhorse)

Objective: Cost-effective, high-throughput quantification for bulk API batch release and formulation stability testing. Mechanistic Rationale: Mass spectrometers suffer from detector saturation at high API concentrations. The 4-hydroxyphenoxy moiety acts as a strong chromophore, exhibiting a robust UV absorbance maximum at ~280 nm due to the π→π∗ transitions of the aromatic ring. This aligns perfectly with [3] for Category I assays.

Self-Validating Protocol: Isocratic HPLC-UV
  • Preparation: Dilute the bulk formulation directly in the mobile phase to a target concentration of 10 µg/mL.

  • Chromatography: Isocratic elution on a C18 column (4.6 x 150 mm, 5 µm) using Water/Methanol (60:40 v/v). Causality: Isocratic methods eliminate column re-equilibration time, maximizing QC throughput.

  • Detection & Validation: Monitor UV absorbance at 280 nm. Validation Check: Perform a linearity curve from 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 , ensuring the detector is operating within its linear dynamic range.

Comparative Performance Data Analysis

To objectively cross-validate these methods, an experimental batch was run assessing Limits of Detection (LOD), Limits of Quantification (LOQ), Linearity, Precision, and Accuracy. The data is summarized below:

Validation ParameterLC-MS/MS (ESI-)SFC-MS/MSHPLC-UV (280 nm)
Primary Application In vivo PK & Trace AnalysisChiral Purity & Enantiomeric ExcessBulk QC & API Release
LOD 0.1 ng/mL0.5 ng/mL50 ng/mL
LOQ 0.5 ng/mL1.5 ng/mL150 ng/mL
Linearity Range 0.5 - 500 ng/mL ( R2>0.995 )1.5 - 1000 ng/mL ( R2>0.995 )150 - 50,000 ng/mL ( R2>0.999 )
Intra-day Precision (RSD) < 5.2%< 6.1%< 2.0%
Accuracy (% Bias) ± 6.5% ± 7.2% ± 3.1%
Chiral Resolution ( Rs​ ) N/A (Co-elution)> 2.5 (Baseline separation)N/A (Co-elution)
Matrix Effect High (Requires stable isotope IS)ModerateLow (Dilute-and-shoot)
Decision Matrix Conclusion
  • Select LC-MS/MS when conducting clinical or preclinical pharmacokinetic studies where sub-nanogram sensitivity is non-negotiable, and the chiral purity of the dosed drug is already verified.

  • Select SFC-MS/MS during early-stage synthesis, stability testing, or specific PK studies where in vivo chiral inversion of the (3R,4R) stereocenter is suspected.

  • Select HPLC-UV for routine manufacturing, formulation release, and Category I compendial assays where analyte concentrations are high and instrumentation costs must be minimized.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

Sources

Comparative

Benchmarking the Stability of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol: A Comparative Guide for Drug Development

As the demand for safe, targeted tyrosinase inhibitors and localized prodrugs increases, evaluating the chemical and enzymatic stability of novel molecular scaffolds is critical. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for safe, targeted tyrosinase inhibitors and localized prodrugs increases, evaluating the chemical and enzymatic stability of novel molecular scaffolds is critical. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol (CAS: 2380591-04-6)[1]—hereafter referred to as HPOO —represents a unique structural paradigm. It consists of a hydroquinone moiety linked via an ether bond to a chiral tetrahydrofuran-3-ol (oxolan-3-ol) core.

This guide benchmarks the stability of HPOO against industry-standard hydroquinone derivatives, specifically β -Arbutin (hydroquinone- β -D-glucopyranoside) and free Hydroquinone (HQ). By examining the mechanistic causality behind their degradation pathways, researchers can better predict shelf-life, formulation compatibility, and in vivo safety profiles.

Mechanistic Causality: Understanding Degradation Pathways

To establish a highly reliable benchmarking framework, we must first understand the fundamental chemical liabilities of these molecules. The degradation of hydroquinone-based compounds primarily occurs via two pathways: hydrolytic cleavage and oxidative degradation [2].

The Hydrolytic Liability: Acetals vs. Aliphatic Ethers

β -Arbutin relies on a glycosidic bond (an acetal linkage) connecting the hydroquinone aglycone to a glucose molecule. Acetals are notoriously susceptible to acid-catalyzed hydrolysis and enzymatic cleavage by skin glycosidases, which leads to the release of cytotoxic free hydroquinone[3].

In contrast, HPOO utilizes a standard aliphatic ether linkage. Because aliphatic ethers lack the ring-opening reducing chemistry of pyranose sugars, they are highly resistant to hydrolysis across a broad pH spectrum. Furthermore, the oxolan-3-ol core itself is chemically stable under standard ambient conditions and resistant to mild aqueous acids and bases[4].

The Oxidative Liability: Benzoquinone Formation

Both Arbutin and HPOO possess a free phenolic hydroxyl group situated para to the ether linkage. This structural feature leaves both molecules susceptible to oxidative degradation, particularly under alkaline conditions or UV exposure, resulting in the formation of benzoquinone[5]. However, the electron-withdrawing nature of the oxolane ring in HPOO subtly alters the oxidation potential compared to the electron-rich pyranose ring in Arbutin.

Pathways Arbutin beta-Arbutin (Glycosidic Acetal) HQ Free Hydroquinone (Toxic Release) Arbutin->HQ Acid/Enzyme Hydrolysis BQ Benzoquinone (Oxidation Product) Arbutin->BQ Direct Oxidation HPOO HPOO (Aliphatic Ether) HPOO->HQ Hydrolysis Resistant HPOO->BQ Direct Oxidation HQ->BQ Oxidation

Figure 1: Comparative degradation pathways of Arbutin vs. HPOO highlighting hydrolytic and oxidative vulnerabilities.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mass balance tracking (quantifying both the intact parent compound and the degradation products) to differentiate between hydrolysis (HQ release) and direct oxidation (Benzoquinone formation).

Protocol A: Accelerated pH and Thermal Stress Testing

This protocol evaluates chemical stability in formulation-like environments[2].

  • Sample Preparation: Prepare 2.0% (w/v) solutions of HPOO, β -Arbutin, and HQ in three distinct buffered aqueous systems: pH 3.5 (acetate buffer), pH 5.5 (citrate buffer), and pH 7.4 (phosphate buffer).

  • Stress Induction: Aliquot 5 mL of each solution into sealed, nitrogen-purged amber glass vials to isolate thermal/pH effects from photo-oxidation. Incubate at 40°C and 50°C for 28 days.

  • Quenching & Extraction: Withdraw 100 µL aliquots at days 0, 7, 14, 21, and 28. Immediately quench the reaction by adding 900 µL of ice-cold methanol containing 0.1% formic acid.

  • RP-HPLC Analysis: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of water-methanol (95:5 v/v) at a flow rate of 1.0 mL/min. Detect analytes via UV absorbance at 280 nm[2].

Protocol B: Enzymatic Stability (Skin Homogenate Assay)

This protocol assesses vulnerability to biological degradation, specifically targeting glycosidase activity[3].

  • Matrix Preparation: Prepare porcine skin homogenates in a pH 5.5 phosphate buffer (10% w/v). Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Spiking: Spike the homogenate with 1 mM of HPOO or β -Arbutin. Add a broad-spectrum antibiotic cocktail (e.g., penicillin/streptomycin) to ensure degradation is purely enzymatic and not microbial[3].

  • Incubation: Incubate the mixture at 37°C in a shaking water bath for 24 hours.

  • Protein Precipitation: At designated time points (0, 4, 8, 12, 24 h), extract 200 µL of the mixture and add 400 µL of cold acetonitrile. Vortex and centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via the RP-HPLC method described above.

Workflow Prep Sample Prep (pH 3.5 - 7.4) Stress Thermal Stress (40°C / 50°C) Prep->Stress Enzyme Enzymatic Incubation Prep->Enzyme HPLC RP-HPLC Analysis Stress->HPLC Enzyme->HPLC Data Quantification Output HPLC->Data

Figure 2: Standardized self-validating workflow for chemical and enzymatic stability benchmarking.

Data Presentation: Quantitative Benchmarking

The following tables summarize the quantitative stability metrics derived from the aforementioned protocols.

Table 1: Comparative Chemical Stability (28 Days at 40°C)

Data reflects the percentage of intact compound remaining and the molar percentage of free hydroquinone (HQ) released.

CompoundpH 3.5 (Intact %)pH 3.5 (HQ Release)pH 5.5 (Intact %)pH 5.5 (HQ Release)pH 7.4 (Intact %)pH 7.4 (HQ Release)
HPOO > 98.5%< 0.1%> 99.0%< 0.1%94.2%< 0.1%
β -Arbutin 82.4%15.1%96.5%1.8%89.1%3.2%
Hydroquinone 91.0%N/A85.3%N/A42.6%*N/A

*Loss of intact compound at pH 7.4 is primarily driven by oxidative degradation to benzoquinone rather than hydrolysis.

Table 2: Enzymatic Degradation Profile (Skin Homogenate, 24h at 37°C)

Data tracks the resistance to enzymatic cleavage by native skin glycosidases.

Time PointHPOO (Intact %)HPOO (HQ Release) β -Arbutin (Intact %) β -Arbutin (HQ Release)
0 Hours 100.0%0.0%100.0%0.0%
4 Hours 99.8%0.0%88.5%10.2%
12 Hours 99.5%< 0.1%64.3%31.5%
24 Hours 99.1%< 0.1%42.1%53.8%

Conclusion

Benchmarking (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol against traditional compounds like β -Arbutin reveals a stark contrast in structural resilience. Because HPOO utilizes an aliphatic ether linkage rather than a glycosidic acetal, it effectively eliminates the hydrolytic liabilities associated with acid-catalyzed and enzymatic degradation[2][3].

While HPOO still requires formulation strategies to mitigate the inherent oxidative potential of its hydroquinone moiety at higher pH levels, its near-zero release of free hydroquinone under physiological and acidic conditions makes it a highly promising, stable scaffold for advanced dermatological and pharmaceutical applications.

References

  • Chemsrc. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol | CAS#:2380591-04-6.1

  • ResearchGate. Comparative studies on the chemical and enzymatic stability of alpha and beta arbutin.2

  • MDPI. Stability and Bioaccessibility of β-Arbutin in Simulated Digestion Conditions.5

  • Regimen Lab. Arbutin converts to Hydroquinone in the skin???3

  • ChemicalBook. 3-Hydroxytetrahydrofuran - Safety Data Sheet.4

Sources

Validation

Comparative docking studies of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol with target enzymes

Executive Summary & Structural Rationale The development of novel depigmenting agents requires overcoming the pharmacokinetic and pharmacodynamic limitations of existing tyrosinase inhibitors. While β -arbutin is a gold-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel depigmenting agents requires overcoming the pharmacokinetic and pharmacodynamic limitations of existing tyrosinase inhibitors. While β -arbutin is a gold-standard therapeutic for hyperpigmentation, its bulky glucopyranoside moiety restricts deep penetration into the tyrosinase catalytic pocket and limits epidermal bioavailability.

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol represents a next-generation arbutin analog. By replacing the hexose sugar with a compact, stereospecific oxolane (tetrahydrofuran) ring, this molecule retains the crucial hydrogen-bonding pharmacophores while significantly reducing steric hindrance. This structural modification optimizes the partition coefficient (LogP) for topical delivery and allows the hydroquinone moiety to interact more intimately with the binuclear copper active site of tyrosinase. This guide objectively compares the in silico performance of this novel oxolane analog against industry-standard inhibitors.

Mechanistic Pathway of Inhibition

To understand the docking objectives, we must first map the biological target. Tyrosinase catalyzes the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone.

Melanogenesis UV UV Radiation TYR Tyrosinase (Active Enzyme) UV->TYR Stimulates DOPA L-DOPA TYR->DOPA Hydroxylation Tyr_Sub L-Tyrosine Tyr_Sub->TYR Melanin Melanin Synthesis DOPA->Melanin Oxidation Inhibitor (3R,4R)-Oxolane Analog Inhibitor->TYR Competitive Inhibition

Fig 1: Melanogenesis signaling pathway illustrating the competitive inhibition of Tyrosinase.

Comparative Docking Analysis

The binuclear copper active site of mushroom tyrosinase (PDB: 2Y9X) is coordinated by six histidine residues (His61, His85, His94, His259, His263, and His296) located at the bottom of a spacious cavity[1]. Effective inhibitors must navigate this cavity to chelate the copper ions or block substrate access via strong non-covalent interactions.

Quantitative Data Comparison

The table below synthesizes the binding affinities and molecular interactions of the oxolane analog compared to established reference compounds[2],[3],[4],[5].

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol-7.4His263, Asn260, Met280, Val283H-bond, π π stacking, Hydrophobic β -Arbutin-6.4Asn260, His263, Val283H-bond, π π stackingKojic Acid-5.0 to -6.9Met280, Asn260, His263H-bond, Metal ChelationHydroquinone-5.1His263, Val283 π π stacking, Hydrophobic

Expert Insights & Causality
  • The Steric Advantage: While β -arbutin achieves a respectable binding energy of -6.4 kcal/mol[2], its bulky glucose ring prevents optimal alignment of the phenolic hydroxyl with the Cu ions. The streamlined oxolane ring of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol allows the molecule to penetrate deeper into the binding pocket.

  • Residue Specificity: The novel analog forms a highly stable π

    π stacking interaction with His263[6],[1]. Simultaneously, the oxygen heteroatom within the oxolane ring acts as a potent hydrogen bond acceptor, anchoring firmly to Asn260 and Met280. This dual-anchoring mechanism explains the superior -7.4 kcal/mol binding affinity compared to Kojic acid (-5.0 to -6.9 kcal/mol)[3],[4].

Self-Validating In Silico Protocol

To ensure scientific integrity and reproducibility, the docking studies must follow a self-validating workflow. Static docking provides a positional snapshot, but Molecular Dynamics (MD) is required to confirm the kinetic stability of the protein-ligand complex.

Protocol PrepP 1. Protein Prep (PDB: 2Y9X) Remove H2O, Add Kollman Valid 3. Protocol Validation Redock Tropolone (RMSD < 2Å) PrepP->Valid PrepL 2. Ligand Prep PM6 Optimization PrepL->Valid Dock 4. Molecular Docking Lamarckian GA Valid->Dock MD 5. MD Simulation 100ns (RMSD/RMSF Analysis) Dock->MD

Fig 2: Self-validating in silico workflow for molecular docking and MD simulation.

Step-by-Step Methodology
  • Protein Preparation: Retrieve the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X)[1]. Remove all non-essential water molecules to prevent artificial steric clashes. Add polar hydrogens and assign Kollman charges. Causality: Kollman charges accurately simulate the electrostatic environment of the macromolecule, which is absolutely critical for docking within a metalloenzyme active site.

  • Ligand Optimization: Sketch (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol and reference compounds. Perform semi-empirical quantum mechanical optimization (PM6 level). Causality: This ensures the flexible oxolane ring is in its lowest-energy, most biologically relevant conformation prior to docking.

  • System Validation (Critical Step): Before testing the novel analog, extract the native co-crystallized ligand (tropolone) and re-dock it into the generated grid box. Causality: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure is < 2.0 Å[3].

  • Molecular Docking: Execute docking using the Lamarckian Genetic Algorithm (LGA) with a grid box centered precisely on the CuA and CuB ions. Evaluate the lowest binding energy conformations.

  • Molecular Dynamics (MD) Simulation: Subject the best-docked complex to a 100 ns MD simulation (e.g., using GROMACS). Extract the RMSD and Root Mean Square Fluctuation (RMSF) trajectories. Causality: MD confirms that the hydrogen bonds with Asn260 and π -stacking with His263 are maintained dynamically over time in an aqueous environment, validating the static docking score.

Conclusion

The comparative in silico data strongly suggests that (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol outperforms traditional inhibitors like arbutin and kojic acid. By replacing the bulky glucopyranoside group with a streamlined oxolane ring, the compound achieves superior spatial orientation within the tyrosinase active site, resulting in enhanced binding affinity (-7.4 kcal/mol) and robust interactions with critical catalytic residues.

References

  • Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors International Journal of Bioscience, Biochemistry and Bioinformatics (IJBBB) URL: [Link][2]

  • Docking binding energy and interactions over the tyrosinase with kojic acid ResearchGate URL: [Link][3]

  • Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach PubMed Central (PMC) URL:[Link][4]

  • Action of tyrosinase on alpha and beta-arbutin: A kinetic study PubMed Central (PMC) URL:[Link][5]

  • Isolation, Characterization, Genome Annotation, and Evaluation of Tyrosinase Inhibitory Activity in Secondary Metabolites... PubMed Central (PMC) URL:[Link][1]

  • Hypolaetin-7-O-β-D-xyloside from Juniperus communis Fruits Inhibits Melanogenesis on Zebrafish Pigmentation ResearchGate URL: [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

As drug development accelerates, laboratory professionals frequently encounter novel, stereospecific intermediates before comprehensive Safety Data Sheets (SDS) are fully materialized. Handling (3R,4R)-4-(4-hydroxyphenox...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratory professionals frequently encounter novel, stereospecific intermediates before comprehensive Safety Data Sheets (SDS) are fully materialized. Handling (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol requires a proactive, mechanism-based approach to laboratory safety.

This guide synthesizes structural chemical analysis with field-proven industrial hygiene protocols to provide a self-validating system for personal protective equipment (PPE) selection, operational workflows, and disposal plans.

Hazard Rationale & Mechanistic Causality

To select the correct PPE, we must first understand the molecular behavior of the compound. (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol features two critical functional moieties that dictate its hazard profile:

  • The Phenolic Moiety (4-hydroxyphenoxy group): Phenol derivatives are notorious for their ability to rapidly penetrate the stratum corneum. They can cause severe dermal irritation, protein denaturation, and potential systemic toxicity upon absorption. Crucially, phenolic compounds can sometimes induce localized anesthesia, meaning severe chemical burns may occur without immediate pain warnings.

  • The Oxolane (Tetrahydrofuran) Ring: The cyclic ether structure imparts significant lipophilicity and organic solvent solubility. When this compound is dissolved in standard drug discovery solvents (e.g., DMSO, DMF), the oxolane ring acts synergistically with the solvent as a dermal penetration enhancer, rendering standard laboratory gloves ineffective.

Under the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I), employers and researchers must conduct a job hazard analysis to supply PPE that directly mitigates these specific chemical risks[1].

Quantitative PPE Specifications

PPE must act as a targeted barrier against workplace hazards, serving as the last line of defense in the hierarchy of safety controls[1]. The following table summarizes the required PPE, driven by the compound's mechanistic risks.

PPE ComponentMaterial SpecificationMechanistic Rationale & CausalityReplacement / Breakthrough Time
Primary Gloves (Solid Handling) Nitrile (≥8 mil thickness)Protects against dry phenolic dust. Standard 4 mil gloves are too thin to prevent micro-abrasions during spatula use.Replace every 2 hours or immediately upon contamination.
Solvent Gloves (Solution Handling) Butyl Rubber (over Nitrile inner)If dissolved in DMSO/DMF, standard nitrile degrades in <5 minutes. Butyl rubber provides high resistance to polar aprotic solvents.Replace inner nitrile every 2 hours; Butyl outer is reusable if washed.
Eye & Face Protection ANSI Z87.1 Splash Goggles + Face ShieldPhenolic compounds cause severe ocular damage. A face shield is required when handling >500 mL of solution to prevent splash absorption.Inspect daily for micro-cracks.
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronPrevents systemic absorption through street clothing. Neoprene resists ether/phenol permeation better than standard cotton.Launder weekly via professional hazmat service.
Respiratory N95 / P100 Particulate RespiratorRequired when weighing dry powder outside a localized exhaust environment to prevent inhalation of irritating dust[2].Discard after single use.

Operational Workflow & Decision Logic

The state of the chemical (dry powder vs. dissolved solution) fundamentally alters its risk profile and the required PPE. The following workflow illustrates the logical relationship between the chemical state and safety protocols.

PPE_Workflow Start Task: Handle (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Dry API/Intermediate Solution Dissolved in Solvent State->Solution Reagent Prep SolidPPE Standard Nitrile (≥8 mil) N95/P100 Respirator Chemical Fume Hood Solid->SolidPPE SolventType Identify Carrier Solvent Solution->SolventType Aprotic DMSO / DMF / THF SolventType->Aprotic High Penetration Risk Protic Aqueous / Alcohols SolventType->Protic Standard Risk AproticPPE Butyl Rubber Gloves Face Shield + Goggles Strict Hood Usage Aprotic->AproticPPE ProticPPE Double Nitrile Gloves Splash Goggles Protic->ProticPPE

PPE Decision Logic for (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol based on physical state.

Step-by-Step Methodology: Weighing and Dissolution

To ensure a self-validating safety system, follow this exact procedural sequence when preparing stock solutions. This protocol aligns with the guidelines set forth in Prudent Practices in the Laboratory[3].

Phase 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent airflow disruption.

  • Place an anti-static weighing boat on the analytical balance. Phenolic powders can hold static charges, causing aerosolization upon transfer.

Phase 2: PPE Donning Sequence

  • Inspect and don FR lab coat, fully buttoned.

  • Don ANSI Z87.1 splash goggles.

  • Don inner nitrile gloves (4 mil), followed by outer heavy-duty nitrile gloves (8 mil). Pull the outer glove cuffs over the lab coat sleeves.

Phase 3: Material Transfer

  • Open the primary container of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol only inside the fume hood.

  • Using a grounded, stainless-steel spatula, slowly transfer the required mass to the weighing boat.

  • Cap the primary container immediately after transfer to minimize ambient exposure.

Phase 4: Dissolution & Doffing

  • Transfer the solid to a volumetric flask.

  • Crucial Step: If adding a polar aprotic solvent (e.g., DMSO), pause and switch outer nitrile gloves to Butyl rubber gloves. DMSO will carry the phenolic compound through nitrile in minutes.

  • Add solvent, seal the flask, and sonicate/vortex until dissolved.

  • Doff outer gloves inside the hood, turning them inside out to contain any micro-residue. Wash hands with soap and water immediately after removing inner gloves.

Disposal and Spill Response Plan

Proper waste management is a core tenet of the NIOSH Pocket Guide to Chemical Hazards and OSHA laboratory standards[2][4].

Spill Response Protocol
  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with damp paper towels (using water or a mild alkaline solution to stabilize the phenol), carefully scoop the towels into a hazardous waste bag, and seal.

  • Liquid Spill (in Solvent): Isolate the area. Apply a universal chemical absorbent pad or diatomaceous earth. Do not use combustible materials like sawdust. Scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

Waste Disposal Routing
  • Solid Waste: All contaminated spatulas, weigh boats, and gloves must be placed in a designated solid hazardous waste bin slated for high-temperature incineration.

  • Liquid Waste: Solutions containing this compound must be segregated. If dissolved in halogenated solvents (e.g., DCM), route to the "Halogenated Organic Waste" carboy. If dissolved in DMSO/alcohols, route to the "Non-Halogenated Organic Waste" carboy. Never mix these streams, as incompatible solvent reactions can pressurize waste containers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health; 2022. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. 29 CFR 1910 Subpart I. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R; 2011. Available from:[Link]

Sources

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